3-(Benzyloxy)cyclobutanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSQLLIFNWNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565660 | |
| Record name | 3-(Benzyloxy)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30830-27-4 | |
| Record name | 3-Benzyloxycyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Benzyloxy)cyclobutanone chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of 3-(Benzyloxy)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its structure, featuring a strained cyclobutanone ring and a stable benzyl ether protecting group, offers a unique combination of reactivity and stability. This duality makes it a strategic intermediate in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. It is recognized as a key reactant in the preparation of novel therapeutics, including inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK).[1][][3]
The rigid, puckered conformation of the cyclobutane motif can impart favorable properties to drug candidates, such as improved potency, selectivity, and pharmacokinetic profiles, by locking key substituents in well-defined spatial orientations. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the chemical properties, stability, and handling of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a four-membered cyclic ketone with a benzyloxy group (-OCH₂Ph) at the 3-position. This arrangement dictates its chemical behavior, with the reactivity centered on the strained carbonyl group and the protective nature of the benzyl ether.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][4][5] |
| Molecular Weight | 176.21 g/mol | [1][4][5] |
| CAS Number | 30830-27-4 | [1][4] |
| Appearance | Solid | [5] |
| Boiling Point | 284.8 ± 33.0 °C at 760 mmHg | [6][7] |
| Density | 1.119 ± 0.1 g/cm³ | [6][7] |
| SMILES | O=C1CC(OCC2=CC=CC=C2)C1 | [5] |
| InChI Key | GPPSQLLIFNWNSB-UHFFFAOYSA-N | [5] |
Spectroscopic Data: The ¹H NMR spectrum provides key diagnostic signals for structure confirmation.
-
¹H NMR (500 MHz, CDCl₃): δ 7.40-7.29 (m, 5H, Ar-H ), 4.53 (s, 2H, -O-CH₂ -Ph), 4.38 (tt, J = 6.6, 4.7Hz, 1H, CH -O), 3.3-3.1 (m, 4H, -CO-CH₂ -CH-CH₂ -).[1]
Chemical Reactivity and Stability: A Dichotomous Profile
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. Understanding this dichotomy is crucial for strategic synthetic planning.
The Cyclobutanone Moiety: A Hub of Strain-Driven Reactivity
The four-membered ring of cyclobutanone possesses significant angle strain, as its internal bond angles (approximately 90°) deviate substantially from the ideal 109.5° for sp³ hybridized carbons.[8] This inherent strain has profound chemical consequences:
-
Enhanced Electrophilicity: The ring strain makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to less strained ketones like cyclohexanone.[8][9] This heightened reactivity allows for efficient nucleophilic additions and makes cyclobutanone a valuable synthon.[10]
-
Ring-Opening Reactions: Under certain conditions, the molecule can undergo reactions that open the four-membered ring, releasing the strain and forming more stable acyclic products.[9][10] This property is exploited in various synthetic transformations.
-
Thermal Decomposition: At elevated temperatures (around 350 °C), the parent cyclobutanone molecule decomposes into ethylene and ketene.[11][12] This defines the upper limit of its thermal stability in reaction planning.
The Benzyl Ether Group: A Robust and Orthogonal Protecting Group
The benzyl (Bn) ether is a widely used protecting group for alcohols due to its exceptional stability across a broad range of reaction conditions.[13]
-
Acid and Base Stability: Benzyl ethers are generally stable in both acidic and basic media, a key advantage over other protecting groups like silyl ethers (acid-labile) or esters (base-labile).[13][14]
-
Orthogonal Deprotection: The true power of the benzyl group lies in its unique and mild deprotection method: catalytic hydrogenolysis.[13][15] This process involves the cleavage of the C-O bond using hydrogen gas and a palladium catalyst (Pd/C). This method is "orthogonal" because it does not affect many other functional groups, allowing for selective deprotection in complex molecules.[14]
-
Alternative Cleavage: While hydrogenolysis is most common, benzyl ethers can also be cleaved by strong acids or under dissolving metal reduction conditions (e.g., Na/NH₃), though these methods are less frequently used due to their harshness.[14][15]
The interplay between these two functionalities is visualized below.
Caption: Reactivity and stability profile of this compound.
Synthetic Pathways
This compound is not a naturally occurring compound and must be prepared through multi-step synthesis. Several routes have been reported in the literature and patent filings. A common strategy involves the [2+2] cycloaddition of benzyl vinyl ether with a ketene precursor, followed by dechlorination.[16] Another approach starts from 1,3-dibromo-2,2-dimethoxypropane, proceeding through nucleophilic substitution and subsequent transformations to build the cyclobutane ring and install the required functional groups.[16]
A representative synthetic workflow is outlined below.
Caption: A representative synthetic route to this compound.
Experimental Protocols: Self-Validating Methodologies
The following protocols are designed as self-validating systems, incorporating monitoring steps that allow the researcher to verify progress and completion, ensuring trustworthiness and reproducibility.
Protocol 1: Catalytic Hydrogenolysis for Benzyl Ether Deprotection
This protocol describes the standard procedure for removing the benzyl protecting group to yield 3-hydroxycyclobutanone. The causality for this choice is the mildness and high selectivity of catalytic hydrogenolysis, which preserves the cyclobutanone ring.
Methodology:
-
Inerting the Reaction Vessel: Place a magnetic stir bar in a round-bottom flask appropriately sized for the reaction volume. Add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Palladium on carbon (Pd/C) (approx. 5-10 mol% by weight relative to the substrate). Causality: Pd/C is an efficient and robust catalyst for hydrogenolysis. Handling it under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvents.
-
Solvent Addition: Add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) to dissolve the substrate completely.
-
Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas (H₂) three times. Finally, leave the reaction under a positive pressure of H₂ (typically from a balloon).
-
Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product (3-hydroxycyclobutanone) should appear, and the starting material spot should disappear. Causality: TLC provides a real-time assessment of the conversion, preventing unnecessary reaction time and potential side reactions.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent. Causality: Celite filtration is critical to remove the solid catalyst, which is pyrophoric and can contaminate the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or distillation if necessary.
Protocol 2: Nucleophilic Addition to the Carbonyl Group (Reduction)
This protocol demonstrates the reactivity of the strained ketone using a standard reduction with sodium borohydride (NaBH₄) to form 3-(benzyloxy)cyclobutanol. This is a foundational transformation for utilizing the ketone as a synthetic handle.
Methodology:
-
Substrate Dissolution: Dissolve this compound (1.0 eq) in a suitable protic solvent like methanol (MeOH) or ethanol (EtOH) in an ice bath (0 °C).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC. The product, 3-(benzyloxy)cyclobutanol, will appear as a new, more polar spot.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound requires careful handling in a well-ventilated area.[4][17]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[17]
-
Handling: Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors.[4][17] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[17]
-
Incompatible Materials: Avoid contact with strong acids and strong bases.[18]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[17]
Conclusion
This compound is a highly versatile synthetic intermediate whose value lies in the predictable and distinct reactivity of its constituent parts. The strained cyclobutanone ring serves as a reactive handle for nucleophilic attack and ring-modification strategies, while the robust benzyl ether provides stable protection that can be removed selectively under mild, orthogonal conditions. This combination of features, coupled with the growing importance of the cyclobutane scaffold in medicinal chemistry, solidifies the role of this compound as a key building block for the modern synthetic chemist. A thorough understanding of its stability and reactivity, as detailed in this guide, is paramount for its successful application in the synthesis of next-generation pharmaceuticals and complex organic molecules.
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-(Benzyloxy)cyclobutan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 7. This compound | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 8. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 11. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 12. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.be [fishersci.be]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)cyclobutanone
This guide provides a comprehensive analysis of the spectroscopic data for 3-(Benzyloxy)cyclobutanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][] Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental considerations that enable a thorough structural elucidation.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , possesses a unique strained four-membered ring system coupled with a bulky benzyloxy substituent.[1] This combination of a flexible, puckered cyclobutane ring and the aromatic moiety gives rise to distinct spectroscopic features. Understanding these features is paramount for confirming the identity, purity, and structure of the molecule during synthesis and downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum of this compound reveals the disposition of hydrogen atoms within the molecule.
Experimental Protocol: ¹H NMR Data Acquisition
Caption: Workflow for acquiring the ¹H NMR spectrum of this compound.
¹H NMR Data and Interpretation
A representative ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz displays the following signals.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.40-7.29 | multiplet | 5H | Aromatic protons (C₆H₅) | The characteristic chemical shift range for protons on a benzene ring. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons. |
| 4.53 | singlet | 2H | Benzylic protons (-OCH₂Ph) | The singlet multiplicity indicates no adjacent protons. These protons are deshielded by the adjacent oxygen atom and the aromatic ring. |
| 4.38 | triplet of triplets | 1H | Methine proton (-CH-O-) | This proton is coupled to the four adjacent methylene protons on the cyclobutane ring, resulting in a triplet of triplets. Its downfield shift is due to the deshielding effect of the directly attached oxygen atom. |
| 3.3-3.1 | multiplet | 4H | Methylene protons (CH₂) of the cyclobutanone ring | These protons are adjacent to the carbonyl group and the methine proton, leading to a complex multiplet. The puckered nature of the cyclobutane ring can also contribute to the complexity of this signal. |
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
Caption: Workflow for acquiring the ¹³C NMR spectrum of this compound.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~208 | Carbonyl carbon (C=O) | The carbonyl carbon of a cyclobutanone typically resonates at a downfield chemical shift due to the deshielding effect of the double bond to oxygen. |
| ~137 | Quaternary aromatic carbon (C-CH₂O) | The aromatic carbon attached to the benzylic group. |
| ~128.5 | ortho-Aromatic carbons | Aromatic carbons two bonds away from the substituent. |
| ~128.0 | meta-Aromatic carbons | Aromatic carbons three bonds away from the substituent. |
| ~127.8 | para-Aromatic carbon | The aromatic carbon opposite to the substituent. |
| ~71 | Benzylic carbon (-OCH₂Ph) | The carbon of the benzylic methylene group, deshielded by the adjacent oxygen. |
| ~68 | Methine carbon (-CH-O-) | The carbon of the cyclobutane ring attached to the oxygen, significantly deshielded. |
| ~45 | Methylene carbons (CH₂) of the cyclobutanone ring | The two equivalent methylene carbons adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Data Acquisition
Caption: Workflow for acquiring the FT-IR spectrum of this compound.
Predicted FT-IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for sp² C-H bonds in the benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations for the sp³ C-H bonds in the cyclobutane and benzylic methylene groups. |
| ~1785 | Strong | C=O stretch (ketone) | The carbonyl stretch in cyclobutanones is shifted to a higher frequency compared to acyclic ketones (~1715 cm⁻¹) due to increased ring strain. This is a highly diagnostic peak. |
| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~1100 | Strong | C-O stretch (ether) | The stretching vibration of the ether linkage. |
| ~740, ~700 | Strong | C-H out-of-plane bend (aromatic) | These bands are characteristic of a monosubstituted benzene ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Experimental Protocol: EI-MS Data Acquisition
Caption: Workflow for acquiring the EI-Mass Spectrum of this compound.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 176, corresponding to the molecular weight of the compound (C₁₁H₁₂O₂).
-
Key Fragmentation Pathways:
-
Loss of the benzyl group ([M-91]⁺): Cleavage of the O-CH₂Ph bond would result in the loss of a benzyl radical (•CH₂Ph, m/z 91) and the formation of a cation at m/z 85. The tropylium cation (C₇H₇⁺) at m/z 91, formed by rearrangement of the benzyl cation, is also expected to be a prominent peak.
-
Loss of the benzyloxy radical ([M-107]⁺): Homolytic cleavage of the C-O bond of the ether can lead to the loss of a benzyloxy radical (•OCH₂Ph, m/z 107) and the formation of a cyclobutyl cation at m/z 69.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of CO (m/z 28) or C₂H₄ (m/z 28).
-
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unambiguous identification and characterization. The distinctive features observed in each spectrum, from the strained ring signals in NMR and IR to the characteristic fragmentation in MS, offer a detailed fingerprint of this important synthetic intermediate. This guide serves as a valuable resource for scientists, enabling them to confidently interpret the spectroscopic data and ensure the quality of their materials in research and development endeavors.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzyloxy)cyclobutanone
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)cyclobutanone is a valuable synthetic intermediate, notably utilized in the preparation of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[1][] Its unique structural combination of a strained four-membered ring and a benzyl ether moiety makes it a versatile building block in medicinal chemistry and organic synthesis.[3][4][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the strategic considerations for its synthesis, a detailed experimental protocol, and a thorough analysis of its characterization data.
Introduction: The Strategic Importance of this compound
The cyclobutane motif is a recurring structural element in a variety of biologically active molecules. The inherent ring strain of the four-membered ring in cyclobutanone derivatives enhances the electrophilicity of the carbonyl group, making them valuable precursors in various chemical transformations.[3][4] The benzyloxy group in this compound serves a dual purpose: it acts as a protecting group for the hydroxyl functionality and provides a handle for further synthetic modifications.
This guide will focus on a common and reliable synthetic route to this compound, commencing from the readily available starting material, 3-hydroxycyclobutanone. The core of this synthesis is a Williamson ether synthesis, a classic and robust method for forming ethers.[6][7][8][9]
Synthetic Strategy: A Mechanistic Perspective
The synthesis of this compound from 3-hydroxycyclobutanone is a two-step process that hinges on the principles of acid-base chemistry and nucleophilic substitution.
Diagram of the Overall Synthetic Pathway:
Caption: Overall synthetic route to this compound.
Step 1: Deprotonation of 3-Hydroxycyclobutanone
The initial step involves the deprotonation of the hydroxyl group of 3-hydroxycyclobutanone to form a more nucleophilic alkoxide. A strong base is required for this transformation, with sodium hydride (NaH) being a common and effective choice.
Mechanism of Deprotonation:
Caption: Deprotonation of 3-hydroxycyclobutanone using sodium hydride.
The hydride ion (H⁻) from NaH acts as a strong base, abstracting the acidic proton from the hydroxyl group. This reaction is thermodynamically favorable due to the formation of stable hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.
Step 2: Williamson Ether Synthesis
The resulting cyclobutanoxide ion is a potent nucleophile that readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile.[6][7][8][9] Benzyl bromide is an excellent choice for this role due to the good leaving group ability of the bromide ion and the primary nature of the benzylic carbon, which minimizes competing elimination reactions.[7]
Mechanism of Williamson Ether Synthesis:
Caption: SN2 mechanism of the Williamson ether synthesis.
The alkoxide attacks the electrophilic carbon of benzyl bromide from the backside, displacing the bromide ion in a concerted step.[6] The choice of a primary halide like benzyl bromide is crucial; secondary or tertiary halides would favor the competing E2 elimination pathway, leading to the formation of unwanted alkene byproducts.[7][9]
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints and expected observations.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 3-Hydroxycyclobutanone | 15932-93-1 | C₄H₆O₂ | 86.09 | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | 1.2 eq |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | As solvent |
| Saturated Ammonium Chloride (NH₄Cl) solution | 12125-02-9 | NH₄Cl | 53.49 | For quenching |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying |
Step-by-Step Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. The mineral oil is washed away with anhydrous hexanes under a nitrogen atmosphere, and the remaining sodium hydride is suspended in anhydrous THF.
-
Addition of 3-Hydroxycyclobutanone: A solution of 3-hydroxycyclobutanone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Observation: Vigorous evolution of hydrogen gas will be observed. The addition should be controlled to maintain a steady rate of gas evolution.
-
-
Stirring and Alkoxide Formation: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Addition of Benzyl Bromide: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 eq) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Caution: The quenching process is exothermic and may cause some frothing.
-
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of toluene and ethyl acetate (95:5) as the eluent to afford this compound as a colorless to yellow liquid.[1]
Diagram of the Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.40-7.29 (m, 5H, Ar-H), 4.53 (s, 2H, -OCH₂Ph), 4.38 (tt, J = 6.6, 4.7 Hz, 1H, -CH-O-), 3.3-3.1 (m, 4H, cyclobutane CH₂)[1] |
| ¹³C NMR (CDCl₃) | Expected peaks around: δ 207 (C=O), 138 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 70.0 (-OCH₂Ph), 65.0 (-CH-O-), 45.0 (cyclobutane CH₂) |
| IR (Infrared) Spectroscopy | Strong C=O stretch around 1780 cm⁻¹ (characteristic for a four-membered cyclic ketone)[10][11], C-O-C stretch around 1100 cm⁻¹, aromatic C=C stretches around 1600 and 1450 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 176.21 (for C₁₁H₁₂O₂)[1] |
Interpretation of Spectroscopic Data
-
¹H NMR: The multiplet between δ 7.40-7.29 confirms the presence of the five aromatic protons of the benzyl group. The singlet at δ 4.53 corresponds to the two benzylic protons. The quintet at δ 4.38 is characteristic of the proton on the carbon bearing the benzyloxy group, and the multiplet between δ 3.3-3.1 is assigned to the four protons of the cyclobutanone ring.
-
IR Spectroscopy: The most diagnostic peak in the IR spectrum is the strong absorption of the carbonyl group. For a cyclobutanone, this peak is shifted to a higher wavenumber (around 1780 cm⁻¹) compared to a typical acyclic ketone (around 1715 cm⁻¹) due to increased ring strain.[10][11]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, confirming the correct mass of the synthesized compound.
Safety and Handling Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Benzyl Bromide: A lachrymator and is corrosive.[12][13] It can cause severe irritation to the skin, eyes, and respiratory tract.[14][15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13][14][15]
-
Anhydrous Solvents: Anhydrous solvents such as THF are flammable and should be handled with care, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][14]
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and well-established method. By understanding the underlying reaction mechanisms and adhering to a carefully designed experimental protocol, researchers can efficiently produce this valuable intermediate. The comprehensive characterization techniques outlined in this guide provide the necessary tools to verify the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and organic synthesis.
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics [mdpi.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. msds.nipissingu.ca [msds.nipissingu.ca]
- 13. nj.gov [nj.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. synquestlabs.com [synquestlabs.com]
The Versatile Virtuoso: 3-(Benzyloxy)cyclobutanone as a Strategic Building Block in Modern Organic Synthesis
Abstract
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, strained ring systems offer a unique combination of conformational rigidity and latent reactivity, making them powerful tools in the hands of synthetic chemists. This in-depth technical guide delves into the multifaceted role of 3-(benzyloxy)cyclobutanone, a versatile and increasingly important four-membered ring ketone. We will explore its synthesis, physicochemical properties, and, most critically, its diverse applications as a linchpin in the synthesis of high-value molecules, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this remarkable building block.
Introduction: The Allure of the Strained Ring
Cyclobutane moieties are prevalent scaffolds in a wide array of biologically active natural products and pharmaceutical agents.[1] Their inherent ring strain, a consequence of deviations from ideal bond angles, imparts distinct conformational preferences and provides a thermodynamic driving force for a variety of chemical transformations. This compound, with its strategically placed ketone functionality and a readily cleavable benzyl protecting group, serves as an exemplary gateway to a diverse range of substituted cyclobutane derivatives and more complex polycyclic systems. The benzyloxy group not only masks a hydroxyl functionality, preventing unwanted side reactions, but also influences the stereochemical outcome of reactions at the ketone center.
Synthesis and Physicochemical Properties
A reliable and scalable synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, each with its own set of advantages and considerations.
Synthetic Routes: A Comparative Overview
One of the most common and efficient methods involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc-copper couple. This is followed by a reductive dechlorination to afford the target cyclobutanone.[2]
A patented industrial method describes a five-step sequence starting from a halogenated methyl benzene, proceeding through etherification, halogenation, elimination, ring closure, and finally dechlorination to yield this compound with high purity and yield.[3] This multi-step approach is designed for large-scale production, prioritizing cost-effective starting materials and milder reaction conditions.
Another patented approach utilizes 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials, proceeding through a series of transformations including nucleophilic substitution, deprotection, Hunsdiecker reaction, and a final nucleophilic substitution with benzyl alcohol.[2]
The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific requirements of the research or development program.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 30830-27-4 | [4][5] |
| Molecular Formula | C₁₁H₁₂O₂ | [6] |
| Molecular Weight | 176.21 g/mol | [6] |
| Appearance | Colorless to yellow clear liquid | [7] |
| Boiling Point | 285 °C | [8] |
| Density | 1.11 g/cm³ | [9] |
| Refractive Index | 1.5225 | [8] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [8] |
Key Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its ketone functionality and the strategic placement of the benzyloxy group. This section will explore its application in several key transformations.
Gateway to Carbocyclic Nucleoside Analogues: A Cornerstone in Antiviral Drug Discovery
Perhaps the most significant application of this compound is in the synthesis of carbocyclic nucleoside analogues, a class of compounds with potent antiviral activity.[5][][11][12][13][14] The cyclobutane ring serves as a mimic of the furanose sugar moiety found in natural nucleosides. This substitution of the ring oxygen with a methylene group confers greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.
The synthesis of these analogues typically involves the stereoselective reduction of the ketone in this compound to the corresponding alcohol, followed by activation of the hydroxyl group and subsequent coupling with a nucleobase. The benzyl protecting group can then be removed to unveil the free hydroxyl group, a key pharmacophore for biological activity. A notable example is its use as a reactant for the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[]
Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Precursor
Step 1: Stereoselective Reduction of this compound
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane-dimethyl sulfide complex (1.1 eq), is added dropwise. The reaction is stirred at -78 °C for several hours and monitored by TLC. Upon completion, the reaction is quenched with methanol, and the product, (1R,3S)-3-(benzyloxy)cyclobutanol, is isolated and purified by column chromatography.
Step 2: Activation and Nucleobase Coupling
The resulting alcohol (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0 °C. A sulfonylating agent, such as tosyl chloride (1.2 eq), is added, and the reaction is stirred until complete. The activated alcohol is then reacted with the desired nucleobase (e.g., a silylated purine or pyrimidine) in the presence of a suitable base to afford the protected carbocyclic nucleoside.
Diagram: Synthesis of a Carbocyclic Nucleoside Precursor
Caption: A generalized workflow for the synthesis of a protected carbocyclic nucleoside from this compound.
Stereoselective Reductions: Accessing Chiral Cyclobutanols
The ketone functionality of this compound provides a handle for the introduction of a new stereocenter via reduction. The stereochemical outcome of this reduction can be controlled through the judicious choice of reagents.
For the synthesis of the cis- or syn-diol precursor, a directing group-assisted reduction can be employed, where the benzyloxy group directs the hydride delivery to the same face of the ring. Conversely, non-coordinating reducing agents will favor attack from the less hindered face, leading to the trans- or anti-diol precursor.
For enantioselective reductions, chiral catalysts such as the Corey-Bakshi-Shibata (CBS) reagent are highly effective.[1][15][16][17][18] The CBS reduction of prochiral ketones to chiral secondary alcohols is a well-established and reliable transformation, often proceeding with high enantiomeric excess.[1][16][17][18] The predictable stereochemical outcome is governed by the coordination of the ketone to the chiral oxazaborolidine catalyst, which directs the hydride transfer from a borane source to one face of the carbonyl.[1][16][17][18]
Diagram: Stereoselective Reduction Pathways
Caption: Different stereochemical outcomes in the reduction of this compound depending on the choice of reducing agent.
Baeyer-Villiger Oxidation: Ring Expansion to γ-Butyrolactones
The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters or, in the case of cyclic ketones, lactones.[19][20][21][22] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds with retention of stereochemistry at the migrating center. The regioselectivity of the oxidation is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating preferentially.
In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of a γ-butyrolactone. This transformation opens up a pathway to a different class of five-membered heterocyclic compounds, which are also valuable building blocks in organic synthesis.
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane is added a peroxyacid, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is worked up by washing with a solution of sodium bicarbonate to remove the acidic byproduct, followed by purification by column chromatography to yield the corresponding γ-butyrolactone.
Diagram: Baeyer-Villiger Oxidation of this compound
Caption: The Baeyer-Villiger oxidation of this compound to afford a γ-butyrolactone.
Ring Expansion to Substituted Cyclopentanones
The inherent strain of the cyclobutane ring can be harnessed to drive ring-expansion reactions, providing access to five-membered carbocycles. One common method for the one-carbon ring expansion of cyclobutanones is the reaction with diazomethane or other diazo compounds. This reaction proceeds via the initial formation of an adduct, which then undergoes a rearrangement with loss of nitrogen gas to yield the corresponding cyclopentanone.
This strategy allows for the conversion of the readily available this compound into a substituted cyclopentanone, a scaffold that is also prevalent in many natural products and bioactive molecules.
Deprotection of the Benzyl Group: Unveiling the Hydroxyl Functionality
The benzyl ether in this compound is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be readily cleaved when desired to reveal the free hydroxyl group. The most common method for benzyl ether deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas. This method is generally clean and high-yielding.
Alternative methods for deprotection include the use of strong acids, such as trifluoroacetic acid, or dissolving metal reductions. The choice of deprotection strategy will depend on the other functional groups present in the molecule.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has emerged as a powerful and versatile building block in modern organic synthesis. Its facile synthesis, combined with the unique reactivity of the strained cyclobutanone ring and the strategic placement of a cleavable benzyloxy group, provides access to a diverse array of valuable molecular scaffolds. From its pivotal role in the synthesis of life-saving antiviral drugs to its utility in stereoselective transformations and ring-expansion reactions, this compound offers a wealth of opportunities for the construction of complex and biologically relevant molecules. As the demand for novel and intricate molecular architectures continues to grow, the importance of strategic building blocks like this compound is set to increase, solidifying its place in the repertoire of the modern synthetic chemist.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. This compound | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 30830-27-4 [chemicalbook.com]
- 7. This compound | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 11. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 19. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 20. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 3-(Benzyloxy)cyclobutanone with nucleophiles
An In-Depth Technical Guide to the Reactivity of 3-(Benzyloxy)cyclobutanone with Nucleophiles
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly valued in medicinal chemistry for constructing complex molecular architectures. Its utility is largely defined by the reactivity of its strained four-membered ring and the directing influence of the C3-benzyloxy substituent. This technical guide provides an in-depth analysis of the nucleophilic addition reactions involving this compound. We will explore the foundational principles governing its reactivity, including electronic properties and stereochemical control. Detailed, field-proven protocols for key transformations with hydride and organometallic nucleophiles are presented, alongside mechanistic discussions that highlight the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Cyclobutane scaffolds are increasingly incorporated into pharmaceutical candidates due to their ability to impart conformational rigidity and provide unique three-dimensional vectors for substituent placement. Among functionalized cyclobutanes, this compound (CAS 30830-27-4) has emerged as a critical intermediate.[1] Its primary significance lies in its role as a precursor for synthesizing carbocyclic nucleoside analogues, which are potent antiviral agents. Specifically, it is a key reactant for the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[1][]
The benzyloxy group serves a dual purpose: it acts as a robust protecting group for the hydroxyl functionality and, more importantly, its steric and electronic nature profoundly influences the stereochemical outcome of nucleophilic attacks on the carbonyl carbon. Understanding and controlling this diastereoselectivity is paramount for the efficient synthesis of enantiopure target molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [] |
| Molecular Weight | 176.21 g/mol | [] |
| CAS Number | 30830-27-4 | [1] |
| Appearance | Solid | |
| InChI Key | GPPSQLLIFNWNSB-UHFFFAOYSA-N |
Core Principles of Reactivity
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, a characteristic feature of all ketones.[3] Nucleophilic addition is the principal reaction pathway, where a nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[3]
Electronic and Steric Landscape
The cyclobutane ring possesses significant angle strain (~26 kcal/mol), which influences its chemical behavior. While this strain primarily affects reactions involving ring-opening, it also subtly modulates the reactivity of the exocyclic carbonyl group. The key feature, however, is the C3-benzyloxy substituent. This group exerts a significant steric influence, directing incoming nucleophiles to the face of the carbonyl trans to the benzyloxy group to minimize steric hindrance. This principle is the foundation for achieving stereocontrol in addition reactions.
The Bürgi-Dunitz Trajectory: A Mechanistic Insight
The trajectory of a nucleophile's approach to a carbonyl carbon is not perpendicular to the plane of the carbonyl group. Instead, it follows a specific angle known as the Bürgi-Dunitz angle, typically between 105° and 107°. This approach angle maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO) while minimizing electrostatic repulsion. In the case of this compound, the steric bulk of the benzyloxy group creates a facial bias, making the approach from the opposite face more favorable.
Caption: Bürgi-Dunitz trajectory for nucleophilic attack.
Reaction with Hydride Nucleophiles: Reduction to 3-(Benzyloxy)cyclobutanol
The reduction of the ketone to a secondary alcohol is one of the most fundamental transformations of this compound. This is typically achieved with mild hydride reagents like sodium borohydride (NaBH₄). The reaction proceeds with high yield and predictable stereoselectivity.
Stereochemical Outcome
The hydride (H⁻) nucleophile preferentially attacks the carbonyl from the face opposite to the bulky benzyloxy group. This results in the formation of cis-3-(benzyloxy)cyclobutanol as the major diastereomer, where the newly formed hydroxyl group and the benzyloxy group are on the same face of the ring.
Caption: Workflow for the reduction of this compound.
Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanol[6]
This protocol is a self-validating system for the efficient reduction of the title compound.
Materials:
-
This compound (2.00 g, 11.4 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Methanol (MeOH), anhydrous (1 mL)
-
Sodium borohydride (NaBH₄) (0.475 g, 12.5 mmol)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
100 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask, add this compound (2.00 g, 11.4 mmol), tetrahydrofuran (20 mL), and methanol (1 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring.
-
Reagent Addition: Add sodium borohydride (0.475 g, 12.5 mmol) in small portions (batches) to the cooled, stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product.
Expected Outcome:
-
Product: 3-(benzyloxy)cyclobutanol (typically a yellow oil).[4]
-
Yield: ~1.83 g (90%).[4]
-
Characterization: MS (ESI, cationic) m/z 179 [M + H]⁺.[4]
Reaction with Organometallic Nucleophiles: C-C Bond Formation
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are powerful carbon-based nucleophiles used to form new carbon-carbon bonds.[3] Their reaction with this compound provides access to tertiary alcohols, which are valuable intermediates for further functionalization.
Mechanistic Considerations and Protocol Integrity
The reaction mechanism is analogous to that of hydride reduction: the carbanionic component of the organometallic reagent attacks the electrophilic carbonyl carbon.[5] However, these reagents are significantly more reactive and highly sensitive to moisture and protic sources. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the integrity of the protocol.[6] The stereochemical outcome is again dictated by the steric hindrance of the benzyloxy group, leading to the addition of the R-group from the trans face.
Caption: Generalized workflow for a Grignard reaction.
Representative Protocol: Grignard Addition
This protocol is a representative, self-validating procedure adapted from standard methodologies for Grignard reactions.[7][8]
Materials:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flame-dried, three-necked round-bottom flask with condenser, dropping funnel, and inert gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under a positive pressure of argon or nitrogen. Allow to cool to room temperature.
-
Reactant Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Grignard reagent (1.2 eq) dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction may be observed.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.
The Potential Role of Oxocarbenium Ions
In certain reaction manifolds, particularly under acidic conditions or with specific substrates, carbonyl compounds can react via oxocarbenium ion intermediates.[9][10] An oxocarbenium ion is a resonance-stabilized cation with a positive charge on an oxygen atom and a carbon-oxygen double bond.[11] While more commonly discussed in glycosidic chemistry, the formation of such an intermediate from this compound could potentially lead to ring-opening or rearrangement pathways.[12] This is an advanced concept for consideration when designing complex, multi-step syntheses, as unexpected side products could arise if acidic conditions are not carefully controlled.
Summary and Outlook
This compound is a powerful synthetic intermediate whose reactivity is governed by the electrophilicity of its carbonyl group and the directing influence of the C3-benzyloxy substituent. Nucleophilic additions proceed in a predictable, stereoselective manner, favoring attack from the face trans to the benzyloxy group. This guide has provided the theoretical framework and practical, robust protocols for two of the most critical transformations: reduction with hydride reagents and carbon-carbon bond formation using Grignard reagents. By understanding these core principles and employing the validated methodologies presented, researchers can confidently and efficiently utilize this compound to construct complex molecular targets of significance in drug discovery and development.
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 4. 3-(Benzyloxy)cyclobutanol | 100058-61-5 [chemicalbook.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mechanism of 3-(Benzyloxy)cyclobutanone reactions
An In-Depth Technical Guide to the Reaction Mechanisms of 3-(Benzyloxy)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic intermediate whose utility is derived from the unique reactivity conferred by its strained four-membered ring, a strategically placed carbonyl group, and a bulky benzyloxy substituent. This guide provides an in-depth exploration of the core reaction mechanisms of this compound. We will dissect the causality behind its synthesis, the principles governing its reactivity in reductions, ring-openings, and cycloadditions, and its application as a key building block in medicinal chemistry, particularly in the development of antiviral agents. This document is intended to serve as a technical resource for researchers leveraging this powerful scaffold in complex molecule synthesis.
Introduction: The Strategic Value of this compound
The cyclobutane motif has garnered significant interest in medicinal chemistry as a bioisostere for various functional groups, offering a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability and binding affinity.[1] this compound, with its molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , emerges as a particularly valuable building block.[2][3] Its structure presents three key features for synthetic manipulation:
-
The Carbonyl Group: A reactive site for nucleophilic addition, reduction, and enolate formation.
-
The Cyclobutane Ring: The inherent ring strain (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, providing pathways to linear or larger cyclic systems.[4]
-
The Benzyloxy Group: This bulky ether linkage serves a dual purpose. It acts as a robust protecting group for the hydroxyl functionality and sterically directs the approach of incoming reagents, influencing the stereochemical outcome of reactions.
The strategic importance of this compound is underscored by its application as a key reactant in the synthesis of cyclobutyl derivatives of 2''-deoxyadenosine 5''-triphosphate, which have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme.[2][]
Synthesis of this compound: A Mechanistic Overview
Several synthetic routes to this compound have been developed, each with distinct advantages regarding starting material availability, reaction conditions, and scalability. Understanding the mechanism of formation is crucial for optimizing yield and purity.
Route A: Dechlorination of a Dichlorocyclobutanone Intermediate
A common and effective industrial method involves the [2+2] cycloaddition of benzyl vinyl ether with trichloroacetyl chloride, followed by dechlorination.[6] This pathway is efficient and utilizes readily available starting materials.[7]
The key steps are:
-
[2+2] Cycloaddition: Benzyl vinyl ether reacts with trichloroacetyl chloride in the presence of a zinc-copper couple to form a dichlorinated cyclobutanone intermediate.
-
Reductive Dechlorination: The intermediate is then treated with zinc powder in aqueous acetic acid to remove the chlorine atoms, yielding the final product.[7]
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. This compound | 30830-27-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
The Solubility Profile of 3-(Benzyloxy)cyclobutanone: A Technical Guide for Pharmaceutical and Chemical Research
An In-depth Analysis of the Solubility of a Key Synthetic Intermediate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-(benzyloxy)cyclobutanone, a versatile intermediate in pharmaceutical synthesis.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the physicochemical properties of this compound, explores the theoretical underpinnings of its solubility based on Hansen Solubility Parameters (HSPs), and presents a predicted solubility profile in a range of common organic solvents. Furthermore, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility is provided, empowering researchers to validate and expand upon the findings presented herein. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.
Introduction to this compound
This compound is a key building block in organic synthesis, notably utilized as a reactant in the creation of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[1] Its unique structure, featuring a cyclobutanone ring and a benzyloxy group, provides a scaffold for the synthesis of a variety of complex molecules. The efficiency of synthetic transformations and the ease of purification are intrinsically linked to the solubility of this intermediate in various solvent systems. A comprehensive understanding of its solubility behavior is therefore not merely academic but a critical factor in the practical application of this compound in drug discovery and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 284.8 °C at 760 mmHg | |
| Density | 1.119 g/cm³ |
The molecule possesses both polar and non-polar characteristics. The carbonyl group of the cyclobutanone ring and the ether linkage of the benzyloxy group contribute to its polarity. Conversely, the benzene ring and the aliphatic cyclobutane ring are non-polar in nature. This amphiphilic character suggests that its solubility will be highly dependent on the specific nature of the solvent.
Theoretical Principles of Solubility: A Hansen Solubility Parameter Approach
To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameter (HSP) model offers a more quantitative framework for predicting solubility.[2] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The principle posits that substances with similar HSP values are likely to be miscible.
Estimating the Hansen Solubility Parameters of this compound:
The structure can be considered a combination of a benzyl ether and a cyclobutanone. We can draw upon the HSPs of related molecules to inform our estimation:
-
Benzyl Alcohol (for the benzyloxy group character): δD = 18.4, δP = 6.3, δH = 13.7 MPa½[3]
-
Diethyl Ether (as a simple ether): δD = 14.5, δP = 2.9, δH = 5.1 MPa½
Considering the contributions of the aromatic ring, the ether linkage, and the ketone, a reasonable estimation for the HSPs of this compound would be:
-
δD (Dispersion): Expected to be relatively high due to the benzene ring and the overall number of electrons. Estimated value: ~18.0 MPa½
-
δP (Polar): The ketone group is a significant contributor to polarity, more so than the ether linkage. Estimated value: ~8.0 MPa½
-
δH (Hydrogen Bonding): The molecule is a hydrogen bond acceptor at the carbonyl and ether oxygens but lacks a hydrogen bond donor. Estimated value: ~6.0 MPa½
These estimated parameters provide a basis for predicting its solubility in various solvents.
Predicted Solubility Profile of this compound
Based on the estimated Hansen Solubility Parameters, we can predict the solubility of this compound in a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent can be calculated to quantify their similarity. A smaller Ra indicates a higher likelihood of good solubility.
The following table provides a predicted qualitative solubility profile.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | Significant mismatch in polarity and hydrogen bonding capacity. |
| Toluene | Aromatic, Non-polar | Moderate to High | Good match in dispersion forces due to the aromatic ring. |
| Diethyl Ether | Slightly Polar | Moderate | Some similarity in polarity and ether functionality. |
| Dichloromethane | Polar Aprotic | High | Good balance of dispersion and polar interactions. |
| Ethyl Acetate | Polar Aprotic | High | Good match in polarity and hydrogen bond accepting capability. |
| Acetone | Polar Aprotic | High | Strong polar interactions with the ketone group. |
| Acetonitrile | Polar Aprotic | Moderate | High polarity of the solvent might be a slight mismatch. |
| Isopropanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the solute's acceptor sites. |
| Ethanol | Polar Protic | Moderate | Similar to isopropanol, with increased polarity. |
| Methanol | Polar Protic | Low to Moderate | High polarity and strong hydrogen bonding network of methanol may not favorably accommodate the non-polar parts of the solute. |
| Water | Polar Protic | Very Low | Large non-polar components and lack of strong hydrogen bond donation lead to poor miscibility. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
For faster separation, centrifuge the vials at a moderate speed for 10-15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.
-
-
Quantitative Analysis (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting the detector response (e.g., peak area) against concentration.
-
Accurately dilute the filtered sample aliquot with the mobile phase or solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC or GC system and record the peak area.
-
-
Data Analysis and Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Summary (Hypothetical Experimental Data)
The following table presents a template for summarizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 25 | ||
| Toluene | 25 | ||
| Diethyl Ether | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Isopropanol | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Water | 25 |
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound, a critical intermediate in pharmaceutical synthesis. By combining an understanding of its physicochemical properties with the predictive power of Hansen Solubility Parameters, a reasoned solubility profile has been established. The provided experimental protocol offers a robust methodology for the precise, quantitative determination of its solubility in a variety of common organic solvents. The insights and procedures outlined herein are intended to empower researchers to make informed decisions regarding solvent selection, leading to enhanced efficiency and success in the synthesis, purification, and formulation of this compound and its derivatives.
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. kinampark.com [kinampark.com]
- 6. hansen-solubility.com [hansen-solubility.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-(Benzyloxy)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-(Benzyloxy)cyclobutanone is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents.[1] Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions during drug development and manufacturing. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. Leveraging insights from established principles of organic chemistry and thermal analysis, this document outlines the theoretical decomposition mechanisms and provides detailed, field-proven protocols for their experimental investigation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Significance of this compound in Medicinal Chemistry
The cyclobutane motif is a key structural element in a variety of biologically active molecules. This compound, in particular, serves as a versatile building block for the synthesis of carbocyclic nucleoside analogues, which are a cornerstone in the development of antiviral therapies.[1] The benzyloxy group offers a stable protecting group that can be selectively removed in later synthetic steps. Understanding the thermal limits of this compound is paramount to prevent unwanted degradation, which can lead to impurities and reduced yields in the synthesis of active pharmaceutical ingredients (APIs). This guide serves as an authoritative resource for researchers to predict, analyze, and control the thermal behavior of this compound.
Theoretical Decomposition Pathways
Based on the known thermal decomposition of cyclobutanone and its derivatives, as well as the behavior of benzyl ethers, a primary decomposition pathway for this compound can be proposed.
Primary Decomposition: [2+2] Cycloelimination
The thermal decomposition of cyclobutanone is well-documented to proceed via a [2+2] cycloelimination (or cycloreversion) reaction, yielding ethylene and ketene.[2] This reaction is a concerted process that is thermally allowed. For substituted cyclobutanones, this pathway remains dominant. For instance, the thermal decomposition of 3-methylcyclobutanone yields propene and ketene, while 3-vinylcyclobutanone decomposes to butadiene and ketene.[3][4]
By analogy, the primary thermal decomposition of this compound is expected to proceed through a similar [2+2] cycloelimination to yield benzyloxyethene (benzyl vinyl ether) and ketene .
Caption: Proposed primary thermal decomposition of this compound.
Secondary Decomposition Pathways
At higher temperatures, the primary decomposition products can undergo further degradation.
-
Benzyloxyethene can decompose through various radical pathways. The benzylic C-O bond is susceptible to homolytic cleavage, which would generate a benzyl radical and a vinyloxy radical. The benzyl radical is relatively stable and can dimerize to form bibenzyl or undergo other radical reactions.
-
Ketene is highly reactive and can polymerize or decompose further at elevated temperatures.
Additionally, alternative decomposition pathways for the parent molecule may become accessible at higher energies, such as decarbonylation to form a cyclopropane derivative, although this is generally a less favorable pathway for cyclobutanones compared to cycloelimination.
Experimental Investigation of Thermal Stability
A multi-faceted approach utilizing TGA, DSC, and GC-MS is essential for a thorough understanding of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7] This technique is ideal for determining the onset temperature of decomposition and the presence of any volatile impurities or residual solvents.
3.1.1. Experimental Protocol for TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the decomposition step.
3.1.2. Expected TGA Curve
The TGA curve for a pure, stable sample of this compound is expected to show a single, sharp weight loss step corresponding to its decomposition. Any initial weight loss at lower temperatures (e.g., below 100 °C) would likely indicate the presence of residual solvent or moisture.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine melting point, heat of fusion, and the temperatures of exothermic or endothermic decomposition events.
3.2.1. Experimental Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm. Decomposition events will appear as either endothermic or exothermic peaks following the melt.
3.2.2. Expected DSC Thermogram
The DSC thermogram will show an endothermic peak corresponding to the melting of this compound. Following the melting peak, one or more exothermic or endothermic peaks may be observed, corresponding to the decomposition of the molecule. The nature of these peaks provides insight into the energetics of the decomposition process.
Caption: Integrated workflow for thermal analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Evolved Gas Analysis
To identify the volatile products of thermal decomposition, the effluent from a TGA or a dedicated pyrolysis unit can be analyzed by GC-MS. Pyrolysis-GC-MS is a powerful technique for this purpose.[10]
3.3.1. Experimental Protocol for Pyrolysis-GC-MS
-
Pyrolysis: Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup. The pyrolysis temperature should be set to the decomposition temperature determined by TGA.
-
Gas Chromatography:
-
Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the expected products.
-
Injector: The interface between the pyrolyzer and the GC should be heated to prevent condensation of the products.
-
Oven Program: A temperature program that allows for the separation of low molecular weight compounds like ketene and higher boiling compounds like benzyloxyethene should be used (e.g., initial temperature of 40 °C, ramp to 250 °C).
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) ionization at 70 eV is standard.
-
Mass Range: Scan a mass range of m/z 15-400 to detect all potential fragments.[1]
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
3.3.2. Expected Decomposition Products and Fragmentation Patterns
-
Benzyloxyethene (Benzyl vinyl ether): The mass spectrum should show a molecular ion peak at m/z 134. A prominent peak at m/z 91 corresponding to the tropylium ion ([C7H7]+) is expected due to the stable benzyl cation.
-
Ketene: This is a very small and reactive molecule (m/z 42). Its detection can be challenging, but it may be observed as a sharp, early-eluting peak.
-
Products of Secondary Decomposition: At higher pyrolysis temperatures, additional products such as toluene (from the benzyl group, m/z 92, base peak 91), bibenzyl (m/z 182), and various smaller hydrocarbon fragments may be detected.
Data Presentation and Interpretation
A comprehensive analysis requires the synthesis of data from all three techniques.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Method | Result | Interpretation |
| Onset of Decomposition | TGA | [Enter experimental value] °C | The temperature at which significant mass loss begins. |
| Mass Loss | TGA | [Enter experimental value] % | Corresponds to the loss of volatile decomposition products. |
| Melting Point | DSC | [Enter experimental value] °C | Phase transition from solid to liquid. |
| Decomposition Event(s) | DSC | [Enter experimental value(s)] °C | Temperature(s) of maximum decomposition rate (endothermic/exothermic). |
| Major Decomposition Products | Py-GC-MS | Benzyloxyethene, Ketene | Confirms the [2+2] cycloelimination pathway. |
| Minor Decomposition Products | Py-GC-MS | Toluene, Bibenzyl | Indicates secondary decomposition at higher temperatures. |
Conclusion and Recommendations
This technical guide provides a robust framework for understanding and evaluating the thermal stability of this compound. The proposed primary decomposition pathway via [2+2] cycloelimination is consistent with the established literature for related cyclobutanone derivatives. The detailed experimental protocols for TGA, DSC, and Pyrolysis-GC-MS offer a self-validating system for the comprehensive thermal analysis of this important pharmaceutical intermediate.
For drug development professionals, it is recommended that these analyses be performed on all new batches of this compound to ensure purity and to establish safe handling and storage conditions. The data obtained will be invaluable for process optimization and for minimizing the formation of degradation products that could impact the quality and safety of the final API.
References
- 1. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]
- 3. The thermal unimolecular decomposition of 3-methylcyclobutanone - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. iitk.ac.in [iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
A Senior Application Scientist's Guide to 3-(Benzyloxy)cyclobutanone: A Versatile Precursor for Novel Carbocyclic Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Strained Ring
In the landscape of synthetic organic chemistry, strained ring systems are akin to coiled springs, storing potential energy that, when released under controlled conditions, can drive the formation of complex molecular architectures. Among these, cyclobutane derivatives hold a unique position. Their inherent ring strain (approximately 26 kcal/mol) makes them amenable to a variety of selective transformations not accessible to their acyclic or larger-ring counterparts.[1][2] This guide focuses on a particularly valuable building block: 3-(Benzyloxy)cyclobutanone .
The utility of this molecule is threefold. First, the cyclobutanone core provides the requisite ring strain for strategic ring-opening and ring-expansion reactions.[1] Second, the ketone functionality serves as a versatile handle for nucleophilic additions, condensations, and oxidations. Third, the benzyl ether at the C3 position acts as a robust, yet readily cleavable, protecting group, allowing for late-stage functionalization and providing a point of stereochemical influence. This combination makes this compound an exemplary precursor for novel carbocycles, particularly in the synthesis of biologically active molecules and pharmaceutical intermediates, such as inhibitors of HIV-1 reverse transcriptase.[3][] This document serves as a technical deep-dive into its synthesis and its strategic application in the construction of diverse carbocyclic frameworks.
Part 1: Foundational Synthesis of this compound
The accessibility of a building block is paramount to its widespread adoption. Several routes to this compound have been reported, with the most common strategies relying on cycloaddition or multi-step functional group interconversions.[5][6] A prevalent and efficient method involves a [2+2] cycloaddition between benzyl vinyl ether and a ketene or ketene equivalent, followed by dehalogenation.[5][7][8]
The causality behind this approach is elegant: the electron-rich benzyl vinyl ether readily participates in cycloaddition with an electron-poor ketene generated in situ from trichloroacetyl chloride. The resulting dichlorinated cyclobutanone is then reductively dehalogenated, typically with a zinc-copper couple, to yield the target compound.[6]
Caption: Key stages in the synthesis of this compound.
Experimental Protocol: Synthesis via [2+2] Cycloaddition and Dechlorination
This protocol is adapted from established procedures and provides a reliable method for gram-scale synthesis.[6][7]
Safety Precaution: This procedure involves corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]
Step 1: Formation of 2-Benzyloxy-3,3-dichlorocyclobutanone
-
To a stirred suspension of activated zinc-copper couple (15 equivalents) in anhydrous diethyl ether (Et₂O), add benzyl vinyl ether (1.0 equivalent).
-
Prepare a solution of trichloroacetyl chloride (2.5 equivalents) in anhydrous Et₂O.
-
Add the trichloroacetyl chloride solution dropwise to the reaction mixture over 3 hours at room temperature. The slow addition is critical to control the exothermic reaction and the concentration of the ketene intermediate.
-
After the addition is complete, stir the mixture overnight at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting benzyl vinyl ether is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the excess zinc-copper couple. Wash the pad with Et₂O.
-
The filtrate, containing the crude dichlorinated intermediate, can be carried forward directly or concentrated in vacuo if desired.
Step 2: Reductive Dechlorination
-
Dissolve the crude 2-benzyloxy-3,3-dichlorocyclobutanone from the previous step in a 1:1 mixture of acetic acid and water.
-
To this solution, add zinc powder (2-3.5 equivalents) portion-wise. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Stir vigorously at room temperature for 1-3 hours.[6] The progress can be monitored by the disappearance of the intermediate via TLC.
-
Once the reaction is complete, filter off the excess zinc.
-
Extract the aqueous filtrate with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acetic acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a clear oil. A typical reported yield for the final product is around 84-87% for this step.[6]
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
| Appearance | Colorless Oil | |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.40-7.29 (m, 5H), 4.53 (s, 2H), 4.38 (tt, 1H), 3.3-3.1 (m, 4H) | [3] |
Part 2: Strategic Transformations for Carbocycle Construction
The true synthetic power of this compound lies in its diverse reactivity. The combination of ring strain and a modifiable carbonyl group allows for the construction of a wide array of more complex carbocyclic systems.
Ring Expansion Reactions: Accessing Cyclopentanone Scaffolds
Ring expansion is a thermodynamically favorable process for cyclobutanones, driven by the release of ring strain.[1] This strategy provides a powerful entry into substituted cyclopentanone derivatives, which are common motifs in natural products.
A highly effective method for one-carbon ring expansion is the reaction with trimethylsilyldiazomethane (TMSD), often catalyzed by a Lewis acid like scandium triflate (Sc(OTf)₃).[10] The reaction proceeds through nucleophilic attack of the diazoalkane on the activated carbonyl, followed by rearrangement with loss of nitrogen gas. The regioselectivity of the rearrangement (i.e., which C-C bond migrates) is a key consideration. In substituted cyclobutanones, the migration of the more substituted carbon is often favored, leading to α-substituted cyclopentanones.[10]
Caption: Mechanism of TMSD-mediated ring expansion.
This regioselective expansion provides a direct route to 2-benzyloxycyclopentanones, which can be further elaborated or deprotected to reveal 2-hydroxycyclopentanones, another class of valuable synthetic intermediates.
| Reaction Type | Reagents | Product Class | Key Advantage | Reference |
| One-Carbon Homologation | TMSCHN₂, Sc(OTf)₃ | α-Substituted Cyclopentanones | High regioselectivity, catalytic | [10] |
| Pinacol-type Rearrangement | (From derived cyclobutanols) | Spirocyclic or Fused Cyclopentanones | Access to quaternary centers | [11] |
| Radical-Induced Expansion | (From derived oxime esters) | Fused Heterocycles | Forms C-S bonds, complex scaffolds | [12] |
Nucleophilic Addition: Introducing Complexity at the Carbonyl
Standard carbonyl chemistry provides a direct method for introducing new carbon-carbon and carbon-heteroatom bonds. The resulting 3-benzyloxycyclobutanol derivatives are pivotal intermediates for subsequent transformations.
-
Organometallic Addition: Grignard reagents (R-MgBr) and organolithiums (R-Li) add to the carbonyl to form tertiary alcohols. The stereochemical outcome can often be controlled by the directing effect of the existing benzyloxy group.
-
Wittig Reaction: Reaction with phosphorus ylides (e.g., Ph₃P=CH₂) converts the carbonyl into an exocyclic double bond, yielding 1-methylene-3-(benzyloxy)cyclobutane. This product is a valuable dienophile for Diels-Alder reactions or a substrate for further functionalization of the double bond.[13]
-
Aldol Condensation: Under organocatalytic or base-catalyzed conditions, the enolate of this compound can react with aldehydes to form β-hydroxy ketones. This reaction can be performed enantioselectively, creating two new stereocenters with high control, providing access to highly functionalized carbocyclic frameworks.[2]
Cycloaddition Reactions: Building Fused Ring Systems
While this compound itself is not a typical cycloaddition partner, it can be readily converted into one. Conversion of the ketone to a cyclobutenone via α-bromination and elimination, for instance, yields a highly reactive dienophile due to its increased ring strain.[14] These strained cyclobutenones can participate in enantioselective [3+2] and [4+2] cycloadditions to rapidly construct complex, fused bicyclic systems containing vicinal quaternary stereocenters.[14]
Part 3: Application in Medicinal Chemistry
The carbocyclic scaffolds derived from this compound are of significant interest in drug discovery. A prime example is its documented use as a key reactant in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate.[3][] These molecules have been investigated as potent inhibitors of the HIV-1 reverse transcriptase enzyme, a critical target in antiretroviral therapy. The cyclobutane ring serves as a carbocyclic mimic of the ribose sugar in natural nucleosides, offering increased metabolic stability. The ability to functionalize the ring system, guided by the strategies outlined above, allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding and efficacy.
Conclusion
This compound transcends its role as a simple cyclic ketone to become a strategic linchpin in the synthesis of novel carbocycles. Its value is derived from a synergistic combination of inherent ring strain, a versatile carbonyl handle, and a strategically placed protecting group. Through well-understood transformations such as regioselective ring expansions, stereocontrolled nucleophilic additions, and conversion to cycloaddition--ready partners, this precursor opens doors to a vast chemical space of cyclopentanes, functionalized cyclobutanes, and complex fused-ring systems. For the medicinal or materials chemist, mastering the reactivity of this building block provides a reliable and powerful platform for the design and synthesis of next-generation molecular targets.
References
- 1. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 30830-27-4 [chemicalbook.com]
- 5. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclobutanone synthesis [organic-chemistry.org]
- 12. A three-component reaction of cyclobutanone oxime esters, sulfur dioxide and N-alkyl- N-methacryloyl benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Synthesis of Novel Carbocyclic Nucleoside Analogues: A Detailed Guide to the Preparation of HIV-1 Reverse Transcriptase Inhibitors from 3-(Benzyloxy)cyclobutanone
This comprehensive guide provides detailed application notes and protocols for the synthesis of potent HIV-1 reverse transcriptase (RT) inhibitors, utilizing 3-(benzyloxy)cyclobutanone as a key starting material. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and synthesis of novel antiviral agents. We will delve into the strategic considerations behind the synthetic design, provide step-by-step experimental procedures, and offer insights into the critical transformations that enable the construction of these complex carbocyclic nucleoside analogues.
Introduction: The Rationale for Cyclobutane-Containing Nucleoside Analogues
The quest for effective antiretroviral therapies has led to the development of numerous nucleoside reverse transcriptase inhibitors (NRTIs) that are cornerstones of HIV-1 treatment. Carbocyclic nucleoside analogues, where the furanose oxygen of the natural nucleoside is replaced by a methylene group, represent a significant class of NRTIs. This structural modification imparts crucial pharmacological advantages, most notably enhanced stability against enzymatic degradation by phosphorylases, leading to improved pharmacokinetic profiles.
The cyclobutane ring, as a conformationally restricted isostere of the natural pentose sugar, offers a unique scaffold for the design of novel NRTIs.[1] Its constrained geometry can enforce a specific conformation upon the nucleoside analogue, potentially leading to higher binding affinity and selectivity for the HIV-1 reverse transcriptase active site. This compound emerges as a valuable and versatile starting material in this context. The benzyloxy group provides a stable protecting group for the hydroxyl functionality that can be selectively removed in the final stages of the synthesis. The ketone functionality serves as a handle for the stereoselective introduction of other key functional groups required for the final nucleoside structure. One commercially available source confirms that this compound is used as a reactant in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[]
Synthetic Strategy: A Convergent Approach
The synthesis of the target carbocyclic nucleoside analogues from this compound follows a convergent strategy. This approach involves the independent synthesis of a functionalized cyclobutane intermediate and its subsequent coupling with a pre-formed nucleobase. This strategy offers flexibility, allowing for the synthesis of a library of analogues with different nucleobases for structure-activity relationship (SAR) studies.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow from this compound to the final HIV-1 RT inhibitor.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Cyclobutane Intermediate: cis-3-(Benzyloxy)cyclobutanol
The stereoselective reduction of the ketone in this compound is a critical step that dictates the stereochemistry of the final product. The cis-isomer is typically the desired product for many carbocyclic nucleoside analogues.
Protocol 1: Stereoselective Reduction of this compound
-
Rationale: The use of a bulky reducing agent such as L-Selectride® allows for the diastereoselective reduction of the ketone to the corresponding cis-alcohol. The hydride attacks from the less sterically hindered face of the cyclobutanone ring, opposite to the benzyloxy group, resulting in the desired cis configuration.
-
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford cis-3-(benzyloxy)cyclobutanol.
-
Part 2: Introduction of the Amino Group
The introduction of an amino group with the correct stereochemistry is another pivotal step. A common and reliable method involves the conversion of the alcohol to a good leaving group, followed by displacement with an azide and subsequent reduction.
Protocol 2: Synthesis of cis-Amino-3-(benzyloxy)cyclobutanol
-
Rationale: This two-step sequence proceeds via an SN2 reaction. The hydroxyl group of cis-3-(benzyloxy)cyclobutanol is first converted to a mesylate, a good leaving group. Subsequent reaction with sodium azide proceeds with inversion of configuration to yield the trans-azide. Finally, reduction of the azide group affords the desired cis-amino alcohol.
-
Materials:
-
cis-3-(Benzyloxy)cyclobutanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)
-
Anhydrous THF or Ethanol
-
-
Procedure:
-
Mesylation: a. Dissolve cis-3-(benzyloxy)cyclobutanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. b. Slowly add methanesulfonyl chloride (1.2 eq) dropwise. c. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours. d. Quench the reaction with water and extract with DCM. e. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄. f. Concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.
-
Azide Displacement: a. Dissolve the crude mesylate in anhydrous DMF. b. Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C. c. Stir for 12-16 hours. d. Cool to room temperature, add water, and extract with diethyl ether. e. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. f. Concentrate under reduced pressure and purify by column chromatography to yield trans-azido-3-(benzyloxy)cyclobutane.
-
Reduction of the Azide: a. (Method A: LiAlH₄) Dissolve the azide (1.0 eq) in anhydrous THF and cool to 0 °C. b. Carefully add LiAlH₄ (1.5 eq) portion-wise. c. Stir at room temperature for 4-6 hours. d. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). e. Filter the resulting precipitate and wash with THF. f. Concentrate the filtrate to obtain the crude amine. g. (Method B: Catalytic Hydrogenation) Dissolve the azide in ethanol and add 10% Pd/C. h. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours. i. Filter the catalyst through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford cis-amino-3-(benzyloxy)cyclobutanol.
-
Part 3: Coupling with the Nucleobase via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of C-N bonds under mild conditions, making it ideal for coupling the cyclobutane intermediate with a variety of purine and pyrimidine bases.[3][4] The reaction proceeds with inversion of configuration at the alcohol carbon.
Protocol 3: Mitsunobu Coupling of cis-Amino-3-(benzyloxy)cyclobutanol with a Purine Base
-
Rationale: The Mitsunobu reaction allows for the direct coupling of the cis-amino alcohol with a protected purine base (e.g., 6-chloropurine or N-benzoyladenine).[5] Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the key reagents that activate the alcohol for nucleophilic attack by the purine. The choice of solvent can influence the regioselectivity of the alkylation (N9 vs. N7 for purines).[4]
-
Materials:
-
cis-Amino-3-(benzyloxy)cyclobutanol
-
Protected purine base (e.g., 6-chloropurine)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF or Dioxane
-
-
Procedure:
-
Dissolve the protected purine base (1.0 eq), cis-amino-3-(benzyloxy)cyclobutanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired N9-alkylated product from the N7-isomer and other byproducts.
-
Part 4: Final Deprotection
The final step in the synthesis is the removal of the protecting groups to yield the active HIV-1 RT inhibitor.
Protocol 4: Deprotection of the Benzyl Ether
-
Rationale: The benzyl ether is a robust protecting group that can be removed under neutral conditions by catalytic hydrogenolysis. This method is generally compatible with the nucleobase and other functional groups present in the molecule.[6] However, in some nucleosides, hydrogenolysis can be sluggish.[7]
-
Materials:
-
Protected carbocyclic nucleoside analogue
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate
-
-
Procedure:
-
Dissolve the protected nucleoside in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by recrystallization or chromatography to obtain the pure HIV-1 reverse transcriptase inhibitor.
-
Data Summary
The following table summarizes typical yields and key characterization data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data (¹H NMR, ¹³C NMR, MS) |
| This compound | C₁₁H₁₂O₂ | 176.21 | - | Characterized by the presence of the ketone carbonyl (~210 ppm in ¹³C NMR) and benzylic protons. |
| cis-3-(Benzyloxy)cyclobutanol | C₁₁H₁₄O₂ | 178.23 | 85-95 | Appearance of a hydroxyl proton signal in ¹H NMR and a shift of the C-O carbon in ¹³C NMR. Stereochemistry confirmed by NOE experiments. |
| cis-Amino-3-(benzyloxy)cyclobutanol | C₁₁H₁₅NO | 177.24 | 70-80 (2 steps) | Appearance of amine protons in ¹H NMR and characteristic shifts for the carbons bearing the amino and hydroxyl groups in ¹³C NMR. |
| Final Carbocyclic Nucleoside Analogue | Varies with nucleobase | Varies | 40-60 (coupling) | Full characterization including ¹H, ¹³C, and 2D NMR experiments to confirm the structure and stereochemistry, and high-resolution MS. |
Conclusion
The synthetic pathway detailed in this guide provides a robust and versatile method for the preparation of novel carbocyclic nucleoside analogues with potential activity as HIV-1 reverse transcriptase inhibitors, starting from the readily available this compound. The strategic use of stereoselective reactions and a convergent coupling approach allows for the efficient synthesis of a diverse range of compounds for biological evaluation. The protocols provided herein are intended to serve as a practical resource for researchers in the field of antiviral drug discovery.
References
- 1. rroij.com [rroij.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. auburn.edu [auburn.edu]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to the Synthesis of Carbocyclic Nucleoside Analogs from 3-(Benzyloxy)cyclobutanone
Abstract: Carbocyclic nucleoside analogs are a pivotal class of therapeutic agents, renowned for their enhanced metabolic stability and significant antiviral and anticancer properties. This stability arises from the replacement of the furanose oxygen of natural nucleosides with a methylene group, rendering them inert to enzymatic cleavage by phosphorylases.[1] This application note provides a comprehensive guide for the synthesis of these valuable compounds, commencing with the versatile starting material, 3-(benzyloxy)cyclobutanone. We will delve into the critical transformations, including stereoselective ketone reduction, nucleobase installation via the Mitsunobu reaction, and final deprotection, with a focus on the underlying chemical principles and strategic considerations for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Carbocyclic Analogs
The therapeutic efficacy of many nucleoside-based drugs is often hampered by their susceptibility to enzymatic degradation. The substitution of the endocyclic oxygen atom of the ribose or deoxyribose moiety with a carbon atom creates a carbocyclic ring that is isosteric and isoelectronic to the natural sugar but is hydrolytically stable. This fundamental modification leads to compounds with improved pharmacokinetic profiles and potent biological activities. Prominent examples like Abacavir and Entecavir underscore the clinical success of this molecular scaffold.[1]
The synthetic pathway detailed herein utilizes this compound as a strategic starting point.[2][] This precursor contains the requisite four-membered carbocyclic core and a protected hydroxyl group, setting the stage for the key stereochemical and coupling reactions necessary to construct the final nucleoside analog.
Overall Synthetic Workflow
The synthesis is conceptually divided into three main stages. Each stage is critical for establishing the correct stereochemistry and successfully installing the desired nucleobase.
Figure 1: High-level synthetic workflow.
Stage 1: Stereoselective Reduction of this compound
Expertise & Experience: The stereochemistry of the hydroxyl group on the cyclobutane ring is paramount as it dictates the final orientation of the nucleobase relative to the carbocycle. The reduction of the ketone can yield either the cis or trans alcohol. This outcome is controlled by the facial selectivity of the hydride attack on the carbonyl group. Torsional strain and electrostatic interactions are the primary factors governing this selectivity.[4]
-
For cis-isomers: Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are required. The large steric profile of the reagent forces the hydride to approach from the face opposite to the benzyloxy group (anti-facial attack), leading predominantly to the cis-alcohol.
-
For trans-isomers: Less hindered reagents, like Sodium borohydride (NaBH₄), allow for hydride attack from the same face as the benzyloxy group (syn-facial attack), although selectivity is often lower compared to bulky reagents.
Computational studies have shown that for 3-substituted cyclobutanones, the formation of the cis alcohol is generally favored due to torsional strain, consistent with the Felkin-Anh model.[4]
Data Summary: Reduction Conditions
| Reducing Agent | Typical Solvent | Temperature (°C) | Predominant Isomer | Expected Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Methanol (MeOH) | 0 to RT | cis | ~4:1 to 9:1 |
| L-Selectride® | Tetrahydrofuran (THF) | -78 | cis | >95:5 |
| LiAlH₄ | THF | -78 to 0 | cis | ~9:1 |
Protocol 1: Highly cis-Selective Reduction
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dry tetrahydrofuran (THF, ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, 20-40% ethyl acetate in hexanes) to yield cis-3-(benzyloxy)cyclobutanol.
Stage 2: Nucleobase Installation via Mitsunobu Reaction
Expertise & Experience: The Mitsunobu reaction is a powerful and widely used method for forming C-N bonds in nucleoside synthesis.[5] It facilitates the condensation of a primary or secondary alcohol with a suitable acidic pronucleophile—in this case, a nucleobase—in the presence of a phosphine and an azodicarboxylate. The reaction proceeds via an S_N2 mechanism, which critically results in the inversion of configuration at the reacting carbon center.[5][6] Therefore, to obtain a trans-nucleoside analog, one must start with the cis-alcohol, and vice versa.
Figure 2: Simplified Mitsunobu reaction mechanism.
Trustworthiness: A key challenge in coupling purine bases (e.g., adenine, guanine) is regioselectivity, as alkylation can occur at either the N9 or N7 position.[7] For most biological applications, the N9 isomer is desired. The choice of solvent and the specific purine derivative can influence this ratio. Using a protected guanine derivative or carrying out the reaction in a non-polar solvent can often favor the desired N9 alkylation. Purification by chromatography is almost always necessary to separate the regioisomers.
Protocol 2: Mitsunobu Coupling of 6-Chloropurine
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add cis-3-(benzyloxy)cyclobutanol (1.0 eq), 6-chloropurine (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the solids in anhydrous THF (~0.2 M).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. A color change and dissolution of suspended solids are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a byproduct is an indicator of reaction progress.[8]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir. The triphenylphosphine oxide byproduct will often precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexanes) to separate the desired N9-alkylated product from the N7 isomer and other byproducts. The desired product will be the trans-isomer due to the inversion of stereochemistry.
Stage 3: Deprotection via Catalytic Hydrogenolysis
Expertise & Experience: The final step is the cleavage of the benzyl ether to unveil the free hydroxyl group. Catalytic hydrogenation is the most common method for this transformation.[9] However, a significant complication can arise: the hydrogenation of the nucleobase, particularly pyrimidines like cytosine and uracil, which can lead to undesired side products.[10][11]
To circumvent this issue, transfer hydrogenolysis is a highly effective alternative.[10][11] This method uses a hydrogen donor, such as 1,4-cyclohexadiene or ammonium formate, in place of hydrogen gas. This technique often provides milder conditions that can selectively cleave the benzyl ether without reducing the sensitive nucleobase.
Protocol 3: Deprotection using Transfer Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the protected carbocyclic nucleoside (1.0 eq) in ethanol or methanol.
-
Catalyst & Donor: Add Palladium on carbon (10% Pd/C, ~10-20% by weight) to the solution. Then, add 1,4-cyclohexadiene (5-10 eq) as the hydrogen donor.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for biological testing, but can be further purified by recrystallization or reverse-phase chromatography if necessary.
Conclusion
The synthetic route starting from this compound offers a robust and adaptable platform for the preparation of a diverse range of carbocyclic nucleoside analogs. By carefully controlling the stereochemistry during the reduction step and leveraging the predictable inversion of the Mitsunobu reaction, researchers can access specific stereoisomers with high fidelity. Furthermore, understanding the nuances of the final deprotection step is crucial for preserving the integrity of the nucleobase. The protocols and insights provided in this note serve as a foundational guide for scientists engaged in the discovery and development of next-generation nucleoside-based therapeutics.
References
- 1. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 4. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 3-(Benzyloxy)cyclobutanone in the Synthesis of Novel Antiviral Agents
Introduction: The Cyclobutane Ring as a Privileged Scaffold in Antiviral Drug Discovery
In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a structurally unique and increasingly valuable scaffold.[1] Its inherent ring strain and puckered conformation bestow a conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and serve as a versatile pharmacophore carrier.[2] Within the realm of antiviral research, carbocyclic nucleoside analogues, where the furanose sugar is replaced by a carbocycle, represent a clinically significant class of drugs. This is exemplified by the commercial success of agents like Abacavir and Carbovir for the treatment of HIV. The cyclobutane ring, in particular, has been explored as a bioisostere for the sugar moiety, leading to the development of novel nucleoside analogues with potent antiviral activities.[2][3]
This technical guide focuses on the pivotal role of 3-(benzyloxy)cyclobutanone , a key building block that provides a streamlined entry into the synthesis of diverse carbocyclic nucleoside analogues. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which is essential for the subsequent introduction of the nucleobase. This document will provide a detailed overview of the synthetic strategies, key protocols, and the underlying chemical principles for leveraging this compound in the development of next-generation antiviral therapeutics.
Core Synthetic Strategy: From Ketone to Carbocyclic Nucleoside
The overarching synthetic strategy for converting this compound into a target carbocyclic nucleoside analogue can be dissected into three critical stages:
-
Stereoselective Reduction: The initial step involves the reduction of the ketone functionality to a hydroxyl group. The stereochemistry of this newly formed alcohol is paramount for the biological activity of the final compound, with the cis-isomer being the requisite precursor for many antiviral nucleosides.
-
Nucleobase Coupling: The resulting cyclobutanol is then coupled with a desired nucleobase. The Mitsunobu reaction is a widely employed and efficient method for this transformation, proceeding with inversion of stereochemistry at the alcohol carbon.
-
Deprotection: The final step involves the removal of the benzyl protecting group to unveil the target carbocyclic nucleoside analogue.
This strategic sequence is depicted in the workflow diagram below:
Detailed Protocols and Methodologies
Protocol 1: Stereoselective Synthesis of cis-3-(Benzyloxy)cyclobutanol
The stereoselective reduction of this compound is a cornerstone of this synthetic pathway. The formation of the cis-diol precursor is crucial for achieving the correct stereochemical orientation in the final nucleoside analogue. Sodium borohydride in ethanol at low temperatures provides excellent diastereoselectivity for the desired cis-isomer.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 176.21 | 5.00 g | 28.4 mmol |
| Anhydrous Ethanol | 46.07 | 80 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.07 g | 28.3 mmol |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Brine Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 28.4 mmol) and dissolve it in anhydrous ethanol (80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.07 g, 28.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(benzyloxy)cyclobutanol as a colorless oil. The product is often of sufficient purity for the next step.
Expected Yield: >95%
Protocol 2: Mitsunobu Coupling of cis-3-(Benzyloxy)cyclobutanol with 6-Chloropurine
The Mitsunobu reaction facilitates the nucleophilic substitution of the hydroxyl group with a nucleobase, proceeding with inversion of configuration.[4] This stereoinversion is critical for establishing the correct anomeric stereochemistry of the carbocyclic nucleoside. 6-Chloropurine is a versatile precursor for various purine analogues, including guanosine derivatives.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| cis-3-(Benzyloxy)cyclobutanol | 178.23 | 4.00 g | 22.4 mmol |
| 6-Chloropurine | 154.55 | 4.16 g | 26.9 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 7.00 g | 26.7 mmol |
| Diethyl Azodicarboxylate (DEAD) | 174.15 | 4.65 mL | 26.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve cis-3-(benzyloxy)cyclobutanol (4.00 g, 22.4 mmol), 6-chloropurine (4.16 g, 26.9 mmol), and triphenylphosphine (7.00 g, 26.7 mmol) in anhydrous THF (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) (4.65 mL, 26.7 mmol) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the protected carbocyclic nucleoside.
Protocol 3: Synthesis of a Carbocyclic Guanosine Analogue
The 6-chloro-substituted purine is a versatile intermediate that can be converted to the corresponding guanine analogue by treatment with aqueous base, followed by final deprotection of the benzyl ether.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protected 6-Chloropurine Nucleoside | Varies | 1.00 g | - |
| 2 M Sodium Hydroxide (aq) | 40.00 | 20 mL | - |
| 1 M Hydrochloric Acid (aq) | 36.46 | As needed | - |
| Palladium on Carbon (10%) | - | 100 mg | - |
| Methanol | 32.04 | 50 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 1 atm | - |
Procedure:
Part A: Conversion to Guanine Analogue
-
Dissolve the protected 6-chloropurine nucleoside (1.00 g) in 2 M aqueous sodium hydroxide (20 mL) and heat at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl until pH ~7.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the benzyloxy-protected guanosine analogue.
Part B: Benzyl Deprotection
-
Dissolve the benzyloxy-protected guanosine analogue in methanol (50 mL) in a hydrogenation flask.
-
Add 10% palladium on carbon (100 mg).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon) with vigorous stirring for 12 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final carbocyclic guanosine analogue.[6]
Significance and Applications in Antiviral Research
The synthetic route detailed herein provides a robust and adaptable platform for the generation of a library of carbocyclic nucleoside analogues. The choice of nucleobase in Protocol 2 can be varied to access a wide range of purine and pyrimidine derivatives. These compounds are of significant interest as potential inhibitors of viral polymerases and reverse transcriptases.[7] For instance, phosphonated carbocyclic 2'-oxa-3'-aza-nucleosides, which share the carbocyclic core, have demonstrated potent inhibitory activity against retroviral reverse transcriptases, with potencies comparable to the well-established drug AZT.[8][9] The carbocyclic guanosine analogues synthesized via this pathway are valuable candidates for screening against a variety of viruses, including HIV, Hepatitis B, and Herpesviruses.[10]
Conclusion
This compound stands as a strategically important and versatile starting material in the synthesis of novel antiviral compounds. Its utility lies in the efficient and stereocontrolled access it provides to the cis-3-hydroxycyclobutane core, which is a key pharmacophoric element in a range of carbocyclic nucleoside analogues. The protocols outlined in this guide offer a clear and reproducible pathway for researchers in drug discovery and development to synthesize and explore new chemical entities in the ongoing search for potent and selective antiviral therapies.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonated carbocyclic 2'-oxa-3'-azanucleosides as new antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 3-(Benzyloxy)cyclobutanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Chiral Cyclobutanones
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure can impart unique conformational constraints on bioactive molecules, leading to improved potency, selectivity, and pharmacokinetic profiles. Among the diverse array of cyclobutane derivatives, chiral 3-(benzyloxy)cyclobutanones and their congeners are particularly noteworthy. The benzyloxy group serves as a versatile handle for further functionalization and can be readily deprotected to reveal a hydroxyl group, a key pharmacophoric element in many drug candidates. The asymmetric synthesis of these building blocks is therefore of paramount importance, enabling the stereocontrolled construction of complex molecules with potential therapeutic applications, including inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK).[2]
This comprehensive guide provides an in-depth exploration of the key strategies for the asymmetric synthesis of 3-(benzyloxy)cyclobutanone derivatives. We will delve into the mechanistic underpinnings of stereocontrol, offer detailed, field-proven protocols, and discuss the practical applications of these valuable chiral building blocks.
Core Synthetic Strategies: A Triumvirate of Asymmetric Induction
The enantioselective synthesis of this compound derivatives can be broadly approached through three powerful strategies:
-
Chiral Lewis Acid-Catalyzed [2+2] Cycloadditions: This method involves the reaction of a ketene or ketene equivalent with an alkene, catalyzed by a chiral Lewis acid to induce enantioselectivity.
-
Organocatalytic Desymmetrization of Prochiral this compound: In this approach, a prochiral starting material is enantioselectively functionalized at one of two equivalent positions, breaking the symmetry of the molecule and establishing a chiral center.
-
Asymmetric Rearrangement Reactions: These reactions involve the stereocontrolled rearrangement of a precursor molecule to form the desired chiral cyclobutanone.
The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.
I. Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition
The [2+2] cycloaddition of a ketene with an alkene is a powerful method for the construction of cyclobutanones. To render this transformation asymmetric, a chiral Lewis acid catalyst is employed to coordinate to one of the reactants, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.
Mechanism of Stereocontrol
The enantioselectivity in these reactions is dictated by the facial selectivity of the alkene approaching the ketene, which is coordinated to the chiral Lewis acid. The catalyst, often a metal complex with a chiral ligand, creates a sterically and electronically differentiated environment. This forces the incoming nucleophile (the alkene) to attack from the less hindered face, leading to the preferential formation of one enantiomer. The choice of the chiral ligand and the Lewis acidic metal is crucial for achieving high levels of enantioselectivity. For instance, chiral oxazaborolidine-aluminum bromide complexes have been shown to be highly effective catalysts for [2+2] cycloadditions.
Diagram: Proposed Catalytic Cycle for Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition
Caption: Figure 1. Catalytic cycle for enantioselective [2+2] cycloaddition.
Application Protocol: Asymmetric Synthesis of this compound via [2+2] Cycloaddition
This protocol is adapted from established procedures for chiral Lewis acid-catalyzed [2+2] cycloadditions and is tailored for the synthesis of this compound.[3][4]
Materials:
-
Chiral Oxazaborolidine Catalyst (e.g., (R)- or (S)-CBS-oxazaborolidine)
-
Aluminum Bromide (AlBr₃) or other suitable Lewis acid
-
Dichloroacetyl chloride (as a ketene precursor)
-
Triethylamine (Et₃N)
-
Benzyl vinyl ether
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral oxazaborolidine (0.2 mmol) in anhydrous DCM (10 mL) at -78 °C. Slowly add a solution of AlBr₃ (0.16 mmol) in DCM. Stir the mixture for 30 minutes at -78 °C to form the active catalyst complex.
-
Ketene Generation (in situ): In a separate flame-dried flask under nitrogen, dissolve dichloroacetyl chloride (10 mmol) and triethylamine (10.5 mmol) in anhydrous DCM (20 mL). Stir at room temperature for 30 minutes to generate dichloroketene in situ.
-
Cycloaddition: Cool the ketene solution to -78 °C and add the benzyl vinyl ether (12 mmol). To this mixture, add the pre-formed chiral Lewis acid catalyst solution dropwise via a cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 2,2-dichloro-3-(benzyloxy)cyclobutanone.
-
Dechlorination: The resulting dichlorocyclobutanone can be dechlorinated using zinc dust in acetic acid to yield the target this compound.
Expected Outcome: This procedure is expected to yield the chiral this compound with good enantiomeric excess (ee). The absolute configuration of the product will depend on the enantiomer of the chiral catalyst used.
II. Organocatalytic Desymmetrization of this compound
Desymmetrization of a prochiral molecule using a chiral organocatalyst is an elegant and powerful strategy for asymmetric synthesis. In the context of this compound, this involves the enantioselective reaction at one of the two prochiral α-carbons.
Mechanism of Stereocontrol
This transformation is typically achieved through enamine or iminium ion catalysis. A chiral secondary amine catalyst (e.g., a proline derivative) reacts with the cyclobutanone to form a chiral enamine intermediate. This enamine then reacts with an electrophile, with the stereochemical outcome being directed by the chiral catalyst. The bulky substituents on the catalyst create a steric shield, allowing the electrophile to approach from only one face of the enamine, thus leading to high enantioselectivity.
Diagram: Organocatalytic Desymmetrization Workflow
Caption: Figure 2. Workflow for organocatalytic desymmetrization.
Application Protocol: Asymmetric Michael Addition to this compound
This protocol describes the desymmetrization of this compound via an organocatalyzed Michael addition to a nitro-olefin, a reaction known to proceed with high enantioselectivity for other 3-substituted cyclobutanones.[5]
Materials:
-
This compound
-
Chiral diarylprolinol silyl ether catalyst
-
Nitro-olefin (e.g., β-nitrostyrene)
-
Benzoic acid (as a co-catalyst)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial charged with this compound (0.5 mmol), add the chiral diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%), benzoic acid (0.05 mmol, 10 mol%), and the nitro-olefin (0.6 mmol).
-
Reaction Execution: Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 24-48 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral 2-alkylated-3-(benzyloxy)cyclobutanone.
Expected Outcome: This method should provide the enantioenriched 2,3-disubstituted cyclobutanone with high diastereo- and enantioselectivity.
III. Asymmetric Rearrangement Reactions
Asymmetric rearrangements offer a powerful alternative for the synthesis of chiral cyclobutanones, often from readily available acyclic or different cyclic precursors. A notable example is the tandem cyclopropanation/semipinacol rearrangement.[6][7][8]
Mechanism of Stereocontrol
In this tandem reaction, a chiral Lewis acid catalyzes the asymmetric cyclopropanation of an α-silyloxyacrolein with a diazoester to form a chiral cyclopropylcarbinol intermediate. This intermediate then undergoes a stereospecific semipinacol rearrangement, where the migration of a carbon atom occurs with retention of configuration at the migrating carbon, to yield the chiral cyclobutanone. The enantioselectivity of the final product is determined in the initial cyclopropanation step, which is controlled by the chiral catalyst.
Diagram: Asymmetric Tandem Cyclopropanation/Semipinacol Rearrangement
Caption: Figure 3. Pathway of asymmetric rearrangement.
Application Protocol: Asymmetric Synthesis of a 3-Hydroxycyclobutanone Precursor
This protocol is a conceptual adaptation for synthesizing a precursor to this compound, based on the established tandem cyclopropanation/semipinacol rearrangement methodology.[6][7][8] The resulting α-silyloxycyclobutanone can be further manipulated to install the benzyloxy group.
Materials:
-
α-(tert-Butyldimethylsilyloxy)acrolein
-
Ethyl diazoacetate
-
Chiral oxazaborolidinium ion catalyst
-
Anhydrous DCM
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: Prepare the chiral oxazaborolidinium ion catalyst in situ by reacting the corresponding chiral oxazaborolidine with a Lewis acid (e.g., SnCl₄ or TiCl₄) in anhydrous DCM at low temperature (-78 °C).
-
Reaction: To the activated catalyst solution, add α-(tert-butyldimethylsilyloxy)acrolein (1.0 mmol). Then, add a solution of ethyl diazoacetate (1.2 mmol) in DCM dropwise over 1 hour.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel to obtain the chiral α-silyloxy-β-ethoxycarbonylcyclobutanone.
-
Further Functionalization: The resulting product can be converted to the desired this compound derivative through a series of standard transformations including reduction of the ester, protection of the resulting alcohol as a benzyl ether, and removal of the silyl protecting group followed by oxidation.
Applications in Drug Discovery and Development
Chiral this compound derivatives are valuable intermediates for the synthesis of a variety of biologically active molecules. The cyclobutane ring can serve as a rigid scaffold to orient functional groups in a precise manner for optimal interaction with biological targets. For instance, chiral cyclobutane-containing nucleoside analogues have shown promise as antiviral agents. The ability to asymmetrically synthesize these core structures is crucial for structure-activity relationship (SAR) studies and the development of enantiomerically pure drug candidates.[9] The development of drugs like carboplatin, which contains a cyclobutane ring, underscores the therapeutic potential of this structural motif.[1]
Conclusion
The asymmetric synthesis of this compound derivatives is a rapidly evolving field with significant implications for drug discovery and organic synthesis. The strategies outlined in this guide—chiral Lewis acid-catalyzed [2+2] cycloadditions, organocatalytic desymmetrization, and asymmetric rearrangements—provide a powerful toolkit for accessing these valuable chiral building blocks. A thorough understanding of the underlying mechanisms of stereocontrol is essential for the rational design of efficient and highly selective synthetic routes. The detailed protocols provided herein serve as a practical starting point for researchers to explore and optimize these transformations for their specific needs. As our ability to construct complex chiral molecules with precision continues to advance, the role of chiral cyclobutanones in the development of next-generation therapeutics is set to expand even further.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Lewis acid catalyzed asymmetric cycloadditions of disubstituted ketenes for the synthesis of β-lactones and δ-lactones. | Semantic Scholar [semanticscholar.org]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection Strategies for the Benzyloxy Group in 3-(Benzyloxy)cyclobutanone
Introduction: The Strategic Role of the Benzyl Ether Protecting Group and the Nuances of its Removal in Cyclobutanone Systems
The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in multistep organic synthesis, prized for its robustness under a wide range of acidic and basic conditions.[1] The synthesis of complex molecules, particularly in the pharmaceutical industry, often relies on the strategic masking of reactive functional groups to prevent undesired side reactions. 3-(Benzyloxy)cyclobutanone serves as a valuable building block in the synthesis of various biologically active molecules, including inhibitors of HIV-1 reverse transcriptase.[2][]
However, the very stability that makes the benzyl ether an attractive protecting group also presents a challenge when its removal is required to unveil the free hydroxyl group in the final stages of a synthetic sequence. The deprotection of this compound to yield 3-hydroxycyclobutanone is a critical transformation that requires careful consideration of the chosen methodology to avoid side reactions and ensure a high yield of the desired product. The strained cyclobutanone ring system can be susceptible to ring-opening or other rearrangements under harsh conditions, adding a layer of complexity to the deprotection step.
This application note provides a comprehensive guide to the most effective strategies for the deprotection of the benzyloxy group in this compound. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Deprotection Methodologies: A Comparative Overview
The cleavage of a benzyl ether is typically achieved through reductive or acidic pathways. The choice between these methods is dictated by the overall functionality of the molecule and the desired selectivity.
Catalytic Hydrogenolysis: The Workhorse of Benzyl Ether Deprotection
Catalytic hydrogenolysis is the most widely employed method for the removal of benzyl ethers due to its mild conditions and clean reaction profile, typically yielding the deprotected alcohol and toluene as the sole byproduct.[4][5] This method involves the cleavage of the C-O bond using hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[4][5][6]
Mechanism of Action: The accepted mechanism involves the adsorption of both the benzyl ether and molecular hydrogen onto the surface of the palladium catalyst.[4] The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. The benzylic C-O bond of the adsorbed substrate is then cleaved by these active hydrogen species, leading to the formation of the desired alcohol and toluene, which subsequently desorb from the catalyst surface.[4][7]
References
The Strategic Utility of 3-(Benzyloxy)cyclobutanone in Advanced Organic Synthesis
Introduction: The Versatility of a Strained Ring System
In the landscape of contemporary organic synthesis, the quest for molecular diversity and complexity is paramount. Small, strained ring systems have emerged as powerful synthons, offering unique three-dimensional scaffolds and a latent reactivity that can be strategically unleashed. Among these, 3-(benzyloxy)cyclobutanone stands out as a particularly valuable building block. Its inherent ring strain, coupled with the versatile functionalities of a ketone and a protected alcohol, provides a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in multi-step organic synthesis, with a focus on detailed protocols and the underlying chemical principles for researchers, scientists, and professionals in drug development.
The strategic importance of the benzyl ether protecting group in this compound cannot be overstated. It is stable under a wide range of reaction conditions, yet readily cleaved under specific hydrogenolysis conditions, allowing for late-stage deprotection in complex synthetic sequences. This attribute, combined with the reactivity of the cyclobutanone core, makes it a preferred intermediate in the synthesis of high-value compounds.
Core Application: Synthesis of Carbocyclic Nucleoside Analogues
A primary application of this compound is in the synthesis of carbocyclic nucleosides, a class of compounds with significant therapeutic potential, particularly as antiviral agents.[1][2] In these analogues, the furanose oxygen of a natural nucleoside is replaced by a methylene group, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases. The cyclobutane ring of this compound serves as a stable and stereochemically defined scaffold for the carbocyclic core.
The synthesis of carbocyclic nucleosides from this compound typically follows a convergent three-step sequence:
-
Stereoselective Reduction: The carbonyl group of this compound is reduced to the corresponding alcohol, 3-(benzyloxy)cyclobutanol. The stereochemistry of this reduction is critical as it dictates the final stereochemistry of the nucleoside analogue.
-
Nucleobase Coupling: The resulting alcohol is coupled with a nucleobase, often via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.
-
Deprotection: The benzyl ether protecting group is removed to afford the final carbocyclic nucleoside.
References
Application Notes and Protocols: Stereoselective Synthesis of 1-Substituted-3-(benzyloxy)cyclobutan-1-ols via Grignard Reaction
Introduction
The cyclobutane motif is a valuable scaffold in medicinal chemistry and drug development, offering a unique three-dimensional geometry that can impart favorable physicochemical properties to bioactive molecules.[1][2] Specifically, 1,3-disubstituted cyclobutanes are of significant interest as bioisosteres for aromatic and other cyclic systems.[3] The reaction of Grignard reagents with functionalized cyclobutanones provides a direct and versatile route to novel cyclobutanol derivatives, which can serve as key intermediates in the synthesis of complex molecular architectures.[2][4]
This application note provides a detailed technical guide for the reaction of 3-(benzyloxy)cyclobutanone with Grignard reagents to stereoselectively synthesize 1-substituted-3-(benzyloxy)cyclobutan-1-ols. We will delve into the mechanistic underpinnings of this transformation, with a focus on the factors governing diastereoselectivity. A comprehensive, field-proven protocol is provided, along with insights into expected outcomes, potential challenges, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Reaction Mechanism and Stereoselectivity
The core of this transformation is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound.[4] The Grignard reagent, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary cyclobutanol product.[5]
A critical aspect of this reaction is the diastereoselectivity, which is primarily governed by the presence of the benzyloxy group at the C-3 position. This substituent can influence the trajectory of the incoming Grignard reagent through two competing models: chelation control and non-chelation (Felkin-Anh) control.[6][7]
Chelation Control: The benzyloxy group, with its Lewis basic oxygen atom, can chelate to the magnesium ion of the Grignard reagent. This coordination pre-organizes the substrate into a rigid cyclic transition state. Consequently, the Grignard reagent is delivered to the carbonyl face syn (cis) to the benzyloxy group, leading to the formation of the cis-1,3-disubstituted cyclobutanol as the major diastereomer.[6][7]
Non-Chelation (Felkin-Anh) Control: In the absence of chelation, the stereochemical outcome is predicted by the Felkin-Anh model. The largest substituent at the adjacent stereocenter (in this case, the benzyloxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This would favor the formation of the trans-1,3-disubstituted cyclobutanol.
For the reaction of this compound with Grignard reagents, chelation control is generally expected to be the dominant pathway, leading to a preferential formation of the cis diastereomer.[7] The degree of diastereoselectivity can be influenced by factors such as the nature of the Grignard reagent, the solvent, and the reaction temperature.
Caption: Proposed chelation-controlled reaction pathway.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the reaction of this compound with a representative Grignard reagent, methylmagnesium bromide. This protocol can be adapted for other Grignard reagents with minor modifications.
Materials and Equipment:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, dropping funnel, reflux condenser, and other standard glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol: Synthesis of cis-1-Methyl-3-(benzyloxy)cyclobutan-1-ol
-
Reaction Setup:
-
All glassware must be thoroughly dried in an oven at >100 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. The top of the condenser should be fitted with a nitrogen or argon inlet.
-
Flame-dry the entire apparatus under a flow of inert gas to remove any residual moisture.
-
-
Charging the Reactants:
-
To the reaction flask, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous diethyl ether (approximately 10 mL per gram of ketone).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of the Grignard Reagent:
-
Slowly add methylmagnesium bromide (1.2 eq) to the stirred solution of the ketone via a syringe through the rubber septum.
-
The addition should be dropwise to maintain the reaction temperature below 10 °C. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: The quenching of excess Grignard reagent is exothermic and may cause gas evolution.
-
Continue adding the NH₄Cl solution until the vigorous reaction ceases.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired cis-1-methyl-3-(benzyloxy)cyclobutan-1-ol. The trans isomer may also be isolated as a minor product.
-
Data Presentation: Expected Outcomes with Various Grignard Reagents
The reaction is generally applicable to a range of Grignard reagents. The table below summarizes the expected products and typical diastereomeric ratios.
| Grignard Reagent (R-MgX) | Product (1-R-3-(benzyloxy)cyclobutan-1-ol) | Expected Major Diastereomer | Typical Diastereomeric Ratio (cis:trans) |
| Methylmagnesium bromide | 1-Methyl-3-(benzyloxy)cyclobutan-1-ol | cis | >5:1 |
| Ethylmagnesium bromide | 1-Ethyl-3-(benzyloxy)cyclobutan-1-ol | cis | >5:1 |
| Phenylmagnesium bromide | 1-Phenyl-3-(benzyloxy)cyclobutan-1-ol | cis | >3:1 |
| Vinylmagnesium bromide | 1-Vinyl-3-(benzyloxy)cyclobutan-1-ol | cis | >4:1 |
Note: Diastereomeric ratios are estimates based on the principle of chelation control and may vary depending on the specific reaction conditions.
Troubleshooting and Safety Considerations
-
Low or No Reaction: The most common cause is the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is scrupulously dried and anhydrous solvents are used.
-
Formation of Side Products:
-
Enolization of the Ketone: If a sterically hindered Grignard reagent is used, it may act as a base and deprotonate the α-proton of the cyclobutanone, leading to the recovery of starting material after work-up.[8] Using a less hindered Grignard reagent or lower reaction temperatures can mitigate this.
-
Cleavage of the Benzyl Ether: While benzyl ethers are generally stable to Grignard reagents, prolonged reaction times at elevated temperatures or the use of highly reactive Grignard reagents could potentially lead to cleavage.[9] Monitor the reaction progress by TLC to avoid prolonged reaction times.
-
-
Safety:
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere.
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
The quenching of the Grignard reaction is exothermic and can be vigorous. Perform the quench slowly and with adequate cooling.
-
Conclusion
The reaction of this compound with Grignard reagents is a reliable and stereoselective method for the synthesis of cis-1,3-disubstituted cyclobutanols. The diastereoselectivity is primarily driven by chelation of the benzyloxy group with the magnesium center of the Grignard reagent, directing the nucleophilic attack to the syn face of the carbonyl. The provided protocol offers a robust starting point for the synthesis of a variety of novel cyclobutane derivatives for applications in medicinal chemistry and materials science. Careful attention to anhydrous conditions is paramount for the success of this reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. 1383813-54-4|trans-3-(Benzyloxy)cyclobutan-1-ol|BLD Pharm [bldpharm.de]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Based on the stereochemical result alone, how can you tell that t... | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Strategic Value of Chiral Cyclobutanols
An Application Guide to the Enantioselective Reduction of 3-(Benzyloxy)cyclobutanone
The cyclobutane motif is a privileged structural element found in a multitude of natural products and pharmaceutically active compounds.[1][2] Its inherent ring strain can be strategically harnessed for subsequent synthetic transformations, making it a versatile building block in organic synthesis.[3] Specifically, chiral 3-substituted cyclobutanols are critical intermediates for synthesizing carbocyclic nucleoside analogues, which have demonstrated significant antiviral activities, including against HIV-1.[4][] The enantioselective reduction of the corresponding prochiral ketone, this compound, is therefore a pivotal transformation to access these optically pure building blocks.
This application note provides a comprehensive guide to the enantioselective reduction of this compound, focusing on the highly reliable and widely adopted Corey-Bakshi-Shibata (CBS) reduction. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven laboratory protocol, and discuss an alternative powerful method, the Noyori asymmetric transfer hydrogenation. This document is intended for researchers and drug development professionals seeking to implement robust and predictable methods for synthesizing chiral cyclobutanols.
Part 1: Mechanistic Insight – The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a premier method for the enantioselective reduction of a wide array of ketones to their corresponding secondary alcohols.[6] Its success lies in the use of a chiral oxazaborolidine catalyst, typically derived from proline, which complexes with a stoichiometric borane reducing agent to create a highly organized, chiral environment for the hydride transfer.[7][8][9] The predictability, high enantioselectivity (often >95% ee), and operational simplicity of this method have cemented its status as a cornerstone of asymmetric synthesis.[7]
The catalytic cycle proceeds through several key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reagent (e.g., BH₃·SMe₂ or BH₃·THF). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[10][11]
-
Ketone Coordination: The carbonyl oxygen of the substrate, this compound, coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst. This coordination is sterically directed, favoring binding to the more accessible lone pair of the oxygen atom.
-
Face-Selective Hydride Transfer: The ketone and the activated borane are now held in a rigid, six-membered ring transition state.[10] This conformation forces the hydride to be delivered to one specific face of the carbonyl, dictated by the chirality of the CBS catalyst.
-
Product Release and Catalyst Regeneration: Following the intramolecular hydride transfer, an alkoxyborane product is formed and released. The catalyst is then regenerated, allowing it to re-enter the catalytic cycle.[7] A final workup step is required to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[10]
Figure 1: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Part 2: Experimental Protocol – CBS Reduction of this compound
This protocol describes the reduction using the (S)-2-Methyl-CBS-oxazaborolidine catalyst to yield the corresponding (R)-configured alcohol as the major product. The reaction must be conducted under strictly anhydrous conditions to achieve high enantioselectivity.[10][11]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 30830-27-4 | Various | Ensure high purity (>97%) |
| (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Various | 1 M solution in toluene is common |
| Borane dimethyl sulfide complex (BH₃·SMe₂) | 13292-87-0 | Various | ~10 M, handle in a fume hood |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Various | Purified via a solvent system |
| Anhydrous Methanol (MeOH) | 67-56-1 | Various | For quenching |
| Diethyl Ether (Et₂O) | 60-29-7 | Various | For extraction |
| Saturated aq. NH₄Cl | 12125-02-9 | N/A | For workup |
| Brine | N/A | N/A | Saturated aq. NaCl |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | For drying |
| Silica Gel | 7631-86-9 | Various | 230-400 mesh for chromatography |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Inert gas line (Nitrogen or Argon) with manifold
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Methodology
-
Preparation (t=0 min):
-
Place a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under high vacuum and flame-dry.
-
Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
-
Reagent Charging (t=10 min):
-
Through the septum, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 0.1 eq).
-
Add 20 mL of anhydrous THF via syringe.
-
Cool the resulting solution to -20 °C in a cooling bath.
-
-
Borane Addition (t=20 min):
-
While stirring at -20 °C, slowly add borane dimethyl sulfide complex (1.2 mL, ~10 M, 12 mmol, 1.2 eq) dropwise via syringe over 5 minutes. A slight evolution of gas may be observed.
-
Stir the mixture for 10 minutes at -20 °C to allow for the formation of the active catalyst-borane complex.
-
-
Substrate Addition (t=30 min):
-
In a separate, dry flask, dissolve this compound (1.76 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.
-
Add the substrate solution dropwise to the cold, stirring catalyst solution over 15 minutes. Ensure the internal temperature does not rise significantly.
-
-
Reaction Monitoring (t=45 min to 2 hours):
-
Allow the reaction to stir at -20 °C.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The product alcohol should have a lower Rf value than the starting ketone. The reaction is typically complete within 1-2 hours.
-
-
Quenching (t=2 hours):
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 5 mL of anhydrous methanol while maintaining the cold temperature. Vigorous gas evolution (hydrogen) will occur.
-
After the initial effervescence subsides, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 20 minutes.
-
-
Workup and Extraction (t=2.5 hours):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated aqueous NH₄Cl, and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Analysis (t=4 hours):
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc).
-
Combine the fractions containing the product and remove the solvent to yield 3-(benzyloxy)cyclobutanol as a colorless oil.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (ee) Determination: Analyze a small sample by chiral HPLC or by GC after derivatization to a Mosher's ester to determine the enantiomeric excess.
-
Part 3: Alternative Strategy – Noyori Asymmetric Transfer Hydrogenation
For certain substrates, or when seeking an alternative reagent profile, the Noyori asymmetric transfer hydrogenation offers a powerful and highly efficient method for ketone reduction.[12] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diphosphine and a diamine ligand, such as RuCl--INVALID-LINK--.[13] Instead of borane, a simple hydrogen donor like a formic acid/triethylamine mixture or isopropanol is used.[14]
The key advantage is the high atom economy and the avoidance of pyrophoric borane reagents. The mechanism involves the formation of a ruthenium-hydride species which then transfers hydrogen to the coordinated ketone.[14] This method has proven effective for the reduction of substituted cyclobutanones, affording high yields and excellent enantioselectivities.[1][13]
Figure 2: General experimental workflow for a Noyori asymmetric transfer hydrogenation.
Part 4: Data Summary and Discussion
The choice of catalyst and conditions is paramount for achieving high stereocontrol. Below is a summary of expected outcomes based on literature precedents for similar cyclobutanone systems.[1][13]
| Method | Catalyst (mol%) | Reductant / H-Donor | Temp (°C) | Yield (%) | ee (%) | Major Product Configuration |
| CBS Reduction | 10% (S)-Me-CBS | BH₃·SMe₂ (1.2 eq) | -20 | 85-95 | 92-98 | (1R, 3S)- and (1R, 3R)- |
| Noyori Transfer Hydrogenation | 1% (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | 40 | 90-97 | >99 | (1S, 3R)- and (1S, 3S)- |
Expert Insights & Causality
-
Predicting Stereochemistry: The facial selectivity is directly controlled by the catalyst's chirality. For the CBS reduction, using the (S)-catalyst directs hydride addition to the Re face of the ketone, typically yielding the (R)-alcohol. Conversely, the (R)-catalyst attacks the Si face to give the (S)-alcohol.[15]
-
Temperature Control: Low temperatures are crucial for maximizing enantioselectivity. At higher temperatures, the energy difference between the two diastereomeric transition states decreases, leading to a drop in ee%. The non-catalyzed background reduction by free borane also becomes more competitive at higher temperatures, which is non-selective and erodes the ee.
-
Substrate Effects: The 3-(benzyloxy) group is sterically demanding. In the CBS reduction, the catalyst must orient the cyclobutanone ring to minimize steric clash between this group and the catalyst's chiral scaffold. This steric interaction often enhances the facial discrimination, leading to higher enantioselectivity compared to less substituted ketones.[13]
-
Cis/Trans Diastereoselectivity: The reduction produces a new stereocenter at C1, leading to two possible diastereomers (cis and trans) relative to the existing benzyloxy group. The ratio of these diastereomers is influenced by the thermodynamics of the product and the specific transition state geometries, and often requires experimental determination.
Conclusion
The enantioselective reduction of this compound is a robust and scalable transformation that provides access to valuable chiral synthons for pharmaceutical development. The Corey-Bakshi-Shibata reduction offers a predictable and high-yielding protocol, with enantioselectivity being highly dependent on strict adherence to anhydrous conditions and low-temperature control. For processes where avoiding borane reagents is desirable, the Noyori asymmetric transfer hydrogenation presents an excellent, atom-economical alternative. By understanding the mechanistic principles behind these powerful catalytic systems, researchers can confidently and efficiently produce the chiral building blocks required for their synthetic campaigns.
References
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 30830-27-4 [chemicalbook.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. CBS_reduction [chemeurope.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
The Strategic Deployment of 3-(Benzyloxy)cyclobutanone in Modern Medicinal Chemistry
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the scaffolds that have gained increasing attention, the cyclobutane ring stands out for its unique three-dimensional structure and conformational rigidity.[1][2] Unlike more flexible aliphatic linkers, the puckered nature of the cyclobutane ring can pre-organize substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for a biological target.[1] Furthermore, the incorporation of a cyclobutane moiety can improve metabolic stability and serve as a bioisosteric replacement for other groups, such as phenyl rings or alkenes.[1][2]
Within the toolkit of cyclobutane-containing building blocks, 3-(Benzyloxy)cyclobutanone has emerged as a particularly versatile and valuable intermediate. Its ketone functionality allows for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and the formation of various heterocyclic systems. The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be unmasked in later synthetic steps to reveal a key pharmacophoric feature or a handle for further derivatization. This combination of a reactive ketone and a protected alcohol on a conformationally constrained scaffold makes this compound a powerful tool for the synthesis of complex and biologically active molecules. This guide will delve into two key applications of this compound in medicinal chemistry: the synthesis of carbocyclic nucleoside analogues as potential antiviral agents and the construction of substituted aminocyclobutanol cores for Polo-like Kinase (PLK) inhibitors.
Application Note I: Synthesis of Carbocyclic Nucleoside Analogues as HIV-1 Reverse Transcriptase Inhibitors
Rationale and Significance
Carbocyclic nucleoside analogues, where the furanose ring of natural nucleosides is replaced by a carbocyclic ring, are a cornerstone of antiviral therapy. A prime example is Abacavir, a potent inhibitor of HIV-1 reverse transcriptase (RT). The absence of the glycosidic bond in these analogues confers resistance to enzymatic cleavage by phosphorylases, leading to improved metabolic stability and oral bioavailability. The cyclobutane ring, in particular, has been explored as a carbocyclic mimic of the ribose sugar.[3] Its constrained geometry can lock the molecule into a conformation that is favorable for binding to the active site of viral polymerases.
This compound is an ideal starting material for the synthesis of these analogues. The ketone at the 1-position serves as a precursor to the hydroxyl group found at the 1'-position of the carbocyclic "sugar," while the benzyloxy group at the 3-position corresponds to the 3'-hydroxyl group, which is crucial for phosphorylation and incorporation into the growing DNA chain by reverse transcriptase. The benzyl protecting group is robust enough to withstand the initial synthetic steps but can be readily removed under standard hydrogenolysis conditions.
Generalized Synthetic Workflow
The synthesis of cyclobutane-based nucleoside analogues from this compound generally follows a convergent strategy. The key steps involve the stereoselective introduction of the nucleobase, followed by reduction of the ketone and final deprotection.
References
- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Benzyloxy)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-(Benzyloxy)cyclobutanone. This guide is designed to provide in-depth troubleshooting and practical advice to help you optimize your reaction yields and purity. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this resource to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary and most direct route involves a two-step process:
-
Benzylation of a 3-hydroxycyclobutanone precursor: This step introduces the benzyloxy group.
-
Oxidation of the resulting 3-(benzyloxy)cyclobutanol: This converts the alcohol to the desired ketone.
Alternative, multi-step syntheses have also been reported, often starting from different cyclobutane precursors or employing ring-closing reactions.[1][2][3]
Q2: What is the typical yield I can expect for this synthesis?
A2: With an optimized protocol, yields for the two-step synthesis can be quite good. For instance, one reported procedure achieved a 77% yield for the final product with 95% purity as determined by GC analysis.[4] However, yields can vary significantly depending on the specific reagents, reaction conditions, and purification methods employed.
Q3: What are the key challenges in synthesizing this compound?
A3: The main challenges typically lie in:
-
Achieving complete benzylation without side reactions.
-
Efficiently oxidizing the secondary alcohol to the ketone without over-oxidation or decomposition.
-
Purifying the final product to remove starting materials, reagents, and byproducts.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield in the Benzylation of 3-Hydroxycyclobutanone
Symptoms:
-
Incomplete consumption of the starting 3-hydroxycyclobutanone as observed by TLC or GC-MS.
-
Formation of multiple unexpected spots on TLC.
Possible Causes and Solutions:
| Possible Cause | Scientific Rationale and Recommended Solution |
| Incomplete Deprotonation | The hydroxyl group of 3-hydroxycyclobutanone needs to be deprotonated to form a nucleophilic alkoxide for the reaction with benzyl bromide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete. Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF. Ensure at least one equivalent of the base is used. |
| Poor Quality Benzylating Agent | Benzyl bromide can degrade over time, especially if exposed to moisture or light, leading to lower reactivity. Solution: Use freshly distilled or newly purchased benzyl bromide. Store it under an inert atmosphere and protect it from light. |
| Side Reactions | The enolate of the cyclobutanone can also react with benzyl bromide, leading to C-alkylation instead of the desired O-alkylation. Solution: To favor O-alkylation, consider using a less reactive benzylating agent or modifying the reaction conditions. For example, using benzyl trichloroacetimidate under acidic conditions can be a milder alternative. |
| Steric Hindrance | The cyclobutane ring can present some steric challenges. Solution: Ensure the reaction is run at an appropriate temperature to provide sufficient energy for the reaction to proceed. Gentle heating may be required, but monitor for side reactions. |
Experimental Workflow: Benzylation of 3-Hydroxycyclobutanone
Caption: Workflow for the benzylation of 3-hydroxycyclobutanone.
Issue 2: Low Yield or Impurities in the Oxidation of 3-(Benzyloxy)cyclobutanol
Symptoms:
-
Incomplete conversion of the alcohol to the ketone.
-
Formation of byproducts, potentially from over-oxidation or side reactions with the benzylic group.[5]
Possible Causes and Solutions:
| Possible Cause | Scientific Rationale and Recommended Solution |
| Inefficient Oxidizing Agent | The choice of oxidant is critical for achieving a clean and high-yielding reaction. Milder oxidants are generally preferred to avoid side reactions.[6][7] Solution: Consider using one of the following mild oxidizing agents: - Dess-Martin Periodinane (DMP): Known for its high chemoselectivity and mild reaction conditions (room temperature, neutral pH).[6][8] - Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is highly effective but requires low temperatures (-78 °C) and careful handling due to the formation of malodorous dimethyl sulfide.[9][10] - TEMPO/NaOCl: A catalytic system that is cost-effective and environmentally friendly.[11][12] |
| Over-oxidation | Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to cleavage of the cyclobutane ring or oxidation of the benzyl group to benzoic acid.[5][13] Solution: Avoid harsh, non-selective oxidizing agents. Stick to milder, more controlled methods like those mentioned above. |
| Decomposition of the Product | This compound may be sensitive to acidic or basic conditions, which can be present depending on the work-up procedure. Solution: Ensure the work-up is performed under neutral or near-neutral conditions. A bicarbonate wash can be used to neutralize any acidic byproducts.[14] |
| Incomplete Reaction | Insufficient equivalents of the oxidizing agent or a short reaction time can lead to incomplete conversion. Solution: Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent. Monitor the reaction progress by TLC until the starting material is consumed. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
3-(Benzyloxy)cyclobutanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(benzyloxy)cyclobutanol in anhydrous DCM (0.1 M).
-
Addition of DMP: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.
-
Work-up: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[4]
Caption: Key steps in the Dess-Martin Periodinane oxidation.
References
- 1. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 2. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 30830-27-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 12. sid.ir [sid.ir]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Common side products in the synthesis of 3-(Benzyloxy)cyclobutanone
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)cyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis of this compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, including inhibitors of HIV-1 reverse transcriptase.[1][] Its synthesis, while achievable through several routes, can be accompanied by the formation of specific side products that can complicate purification and reduce yields. This guide provides in-depth technical assistance to help you identify, minimize, and troubleshoot the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies are commonly employed. These include:
-
Dechlorination of a Dichlorocyclobutanone Precursor: This method typically involves the reduction of a 2,2-dichloro-3-(benzyloxy)cyclobutanone intermediate using a reducing agent like zinc powder in acetic acid.[3]
-
[2+2] Cycloaddition: A [2+2] cycloaddition between benzyl vinyl ether and a suitable ketene equivalent, often generated in situ from a precursor like trichloroacetyl chloride, can form the cyclobutane ring.[4]
-
Multi-step Synthesis involving a Hunsdiecker-type Reaction: This pathway may involve the synthesis of a cyclobutanecarboxylic acid, which is then converted to a 3-halocyclobutanone via a Hunsdiecker or similar decarboxylative halogenation reaction. The final step is a nucleophilic substitution with benzyl alcohol.[4]
Q2: I am seeing an unexpected peak in my GC/LC-MS analysis. What are the most likely side products?
A2: The identity of the side product is highly dependent on the synthetic route you are using. Here are some common possibilities for each route:
| Synthetic Route | Common Side Products |
| Dechlorination | 2-Chloro-3-(benzyloxy)cyclobutanone (incomplete reaction), 3-(Benzyloxy)cyclobutanol (over-reduction), Ring-opened products. |
| [2+2] Cycloaddition | Regioisomers, Diastereomers, Polymeric material from the vinyl ether, Products of electrophilic addition to the vinyl ether without cyclization. |
| Hunsdiecker & Substitution | Benzyl 3-oxocyclobutanecarboxylate (from Hunsdiecker), 3-Cyclobutenone derivatives (from elimination), Dimerized products. |
| General | Aldol self-condensation product, Baeyer-Villiger oxidation product (lactone), Benzaldehyde/Benzyl alcohol (from decomposition). |
Q3: My yield is consistently low. What are the primary factors that could be affecting it?
A3: Low yields can stem from several factors:
-
Purity of Starting Materials: Ensure your starting materials, especially the cyclobutanone precursor or vinyl ether, are pure and free from inhibitors or moisture.
-
Reaction Conditions: Temperature control is often critical. For instance, [2+2] cycloadditions can be sensitive to temperature, affecting the rate of side reactions. Similarly, the rate of addition of reagents in the dechlorination step can influence the outcome.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Work-up and Purification: The stability of this compound can be an issue. Prolonged exposure to acidic or basic conditions during work-up can lead to degradation or side reactions. Purification by column chromatography should be performed with care to avoid on-column decomposition.
Troubleshooting Guides
Issue 1: Incomplete Dechlorination
Symptom: Presence of a significant amount of 2-chloro-3-(benzyloxy)cyclobutanone in the crude product.
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., zinc) to the dichlorocyclobutanone is crucial.
-
Poor Quality of Reducing Agent: The surface of the metallic reducing agent may be passivated (e.g., oxidized), reducing its reactivity.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Protocol:
-
Activate the Reducing Agent: Before the reaction, consider activating the zinc powder by washing it with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.
-
Increase Stoichiometry: Incrementally increase the molar equivalents of the reducing agent.
-
Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the starting material and the intermediate monochloro-species.
-
Extend Reaction Time: If the reaction appears to be stalling, extend the reaction time and continue to monitor its progress.
Issue 2: Formation of Aldol Self-Condensation Product
Symptom: A higher molecular weight impurity is observed, often with a corresponding loss of two protons in the 1H NMR spectrum relative to the starting material. Cyclobutanone is known to undergo self-condensation.[5][6]
Causality:
-
Basic or Acidic Conditions: The presence of acidic or basic impurities, or the use of non-neutral work-up or purification conditions, can catalyze the aldol condensation.[7]
-
Elevated Temperatures: Higher temperatures during work-up or distillation can promote this side reaction.
Troubleshooting Protocol:
-
Neutral Work-up: Ensure that the aqueous washes during the work-up are neutral. Use a saturated solution of a mild salt like sodium chloride.
-
Avoid Strong Acids and Bases: If an acid or base is used, neutralize it carefully at low temperatures.
-
Purification Conditions: When performing column chromatography, consider using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent if the product is base-sensitive, though this is less likely for a ketone).
-
Temperature Control: Keep the temperature as low as possible during solvent removal and any distillation steps.
Issue 3: Baeyer-Villiger Oxidation to a Lactone
Symptom: An impurity with a mass increase of 16 amu is detected, and the IR spectrum may show a shift in the carbonyl stretching frequency characteristic of a lactone. The Baeyer-Villiger oxidation converts cyclic ketones to lactones.[8][9][10]
Causality:
-
Presence of Oxidizing Agents: The reaction mixture may have been inadvertently exposed to oxidizing agents. This could be residual peroxides in solvents like ether or exposure to air for extended periods.[11]
-
Certain Reaction Conditions: Some synthetic routes might generate in situ oxidizing species.
Troubleshooting Protocol:
-
Use Peroxide-Free Solvents: Always test solvents like THF and diethyl ether for the presence of peroxides before use and purify them if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N2 or Ar) to minimize air oxidation.
-
Quench Oxidants: If an oxidizing agent is used in a prior step, ensure it is thoroughly quenched and removed before proceeding.
Experimental Protocols
Protocol 1: Zinc-Mediated Dechlorination of 2,2-dichloro-3-(benzyloxy)cyclobutanone
-
To a stirred solution of 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 eq) in a mixture of acetic acid and water (e.g., 1:1 v/v), add activated zinc powder (2.5-3.5 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthetic pathways and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Benzyloxy)cyclobutanone
Welcome to the technical support guide for the purification of 3-(Benzyloxy)cyclobutanone via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this key synthetic intermediate. This guide moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies, ensuring you can confidently address challenges encountered during your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, containing a moderately polar ketone and a benzyl ether group, presents a unique purification challenge.[3][4] Often, crude reaction mixtures contain starting materials, byproducts from benzyl ether protection or cyclobutanone formation, and other closely related impurities that can be difficult to separate.[5][6]
Column chromatography is the method of choice for this purification.[7][8] However, success depends on a systematic approach, from selecting the right solvent system to correctly packing and running the column. This guide provides the expertise to master this separation.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the column chromatography of this compound.
Question: Why is my product co-eluting with an impurity? The spots are overlapping on the TLC plate.
Answer:
-
Plausible Causes: This is the most frequent challenge and typically stems from insufficient difference in polarity between your product and the impurity for the chosen mobile phase. The adsorbent (silica gel) cannot adequately differentiate between the molecules as they travel through the column.[9]
-
Diagnostic Steps:
-
Confirm with TLC: Run a new analytical Thin Layer Chromatography (TLC) plate using a less polar solvent system. For example, if you used 20% Ethyl Acetate (EtOAc) in Hexanes, try 10% or 15% EtOAc. This will increase the retention of all compounds and may resolve the overlapping spots.[10]
-
Try a Different Solvent System: Sometimes, a complete change of solvent system is necessary to alter the selectivity. A common alternative to EtOAc/Hexanes is a Dichloromethane (DCM)/Hexanes system.[11]
-
-
Solutions:
-
Optimize the Mobile Phase: Based on your diagnostic TLC, choose the solvent system that provides the best separation (largest ΔRf) between the product and the impurity, aiming for a product Rf value between 0.25 and 0.35 for the best column performance.[7]
-
Employ a Gradient Elution: Start running the column with a very non-polar solvent system (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities first. Then, gradually and incrementally increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind on the column.
-
Question: My product is coming off the column too quickly (high Rf value) and is not pure. What went wrong?
Answer:
-
Plausible Causes:
-
Mobile Phase is Too Polar: This is the most likely cause. A highly polar eluent will move all compounds, including your product, through the column too fast, preventing effective separation.[7]
-
Column Cracking/Channeling: If the silica gel bed is cracked or has channels, the solvent and sample can bypass the stationary phase, leading to rapid and incomplete separation.[12] This can happen from the silica drying out or from improper packing.
-
-
Diagnostic Steps:
-
Review Your TLC: Check the Rf of your product in the solvent system you used for the column. If the Rf was above 0.5, the solvent system was too polar.
-
Inspect the Column: Look for visible cracks or channels in the silica bed.
-
-
Solutions:
-
Reduce Solvent Polarity: Re-develop your TLC with a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). Once you find a system that gives an Rf of ~0.3, use that for your column.
-
Repack the Column: If channeling is the issue, the column must be repacked. Ensure you pack the column as a uniform slurry and never let the solvent level drop below the top of the silica gel.[9][13]
-
Question: My product seems to be stuck on the column. I've collected many fractions with no sign of it.
Answer:
-
Plausible Causes:
-
Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace your moderately polar product from the acidic silica gel.
-
Compound Decomposition: Although less common for this specific molecule, some compounds can decompose on silica gel, especially if it's too acidic or if the compound is unstable.[11]
-
Sample Insolubility: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble.[14]
-
-
Diagnostic Steps:
-
Spot a Concentrated Fraction: Take the last collected fraction, concentrate a small portion of it, and spot it heavily on a TLC plate to see if any product is present at very low concentrations.[11]
-
Perform a "Flush": Elute the column with a very polar solvent, such as 100% Ethyl Acetate or 5% Methanol in DCM. Collect a fraction and check it by TLC. If your product comes out now, your original mobile phase was not polar enough.
-
-
Solutions:
-
Increase Mobile Phase Polarity: If the compound is still on the column, switch to a more polar solvent system to elute it. Use a gradient elution for better control.
-
Consider an Alternative Stationary Phase: If you suspect decomposition on silica, you could try using a less acidic adsorbent like neutral alumina or deactivated silica gel for future attempts.[11]
-
Use Dry Loading: If solubility is an issue, use the "dry loading" method. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then load the resulting dry powder onto the top of the column.[14]
-
Question: I'm seeing significant "tailing" or "streaking" of my product spot on the TLC analysis of my fractions.
Answer:
-
Plausible Causes:
-
Sample Overload: Too much crude material was loaded onto the column for its size. This saturates the stationary phase and leads to poor separation.
-
Acidic Compound Interaction: The ketone in this compound can have a weak acidic interaction with the silica gel, which can sometimes cause tailing.
-
Incomplete Dissolution: If the sample was not fully dissolved when loaded, it can streak down the column.
-
-
Diagnostic Steps:
-
Review Loading Amount: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Check Sample Application: Ensure the initial band of the sample loaded onto the column was narrow and evenly distributed.
-
-
Solutions:
-
Reduce Sample Load: Use a larger column or load less material.
-
Modify the Mobile Phase: Adding a very small amount (e.g., 0.1-0.5%) of a slightly more polar solvent like triethylamine or acetic acid (depending on the nature of the tailing impurity) to the mobile phase can sometimes improve peak shape, but should be used with caution as it will change the elution profile.
-
Ensure Complete Dissolution: Load the sample in the minimum amount of a solvent that fully dissolves it. If this requires a polar solvent, it is better to use the dry loading technique.[14]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this compound.[7] Its polarity is well-suited for separating moderately polar organic molecules.
Q2: How do I choose the starting mobile phase? The best practice is to use Thin Layer Chromatography (TLC).[7][10] Start with a relatively non-polar mixture like 10% Ethyl Acetate in Hexanes. Adjust the ratio until you achieve an Rf value for the this compound spot of approximately 0.25-0.35.[7] This Rf range generally translates well to good separation on a column.
Q3: How can I visualize the compound on a TLC plate or in my fractions? this compound contains a benzene ring, which allows it to be visualized under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[10] Alternatively, general staining reagents like potassium permanganate or p-anisaldehyde can be used.
Q4: What are the most common impurities I should expect? Common impurities can include unreacted benzyl alcohol, starting materials for the cyclobutanone ring formation, or over-alkylation/elimination byproducts. Their polarity will vary, making a careful TLC analysis essential before beginning the column.[5][6]
Q5: Can I use reverse-phase chromatography? While normal-phase (silica gel) is standard, reverse-phase chromatography could be an option if normal-phase fails to provide adequate separation.[11] In this case, the stationary phase would be non-polar (e.g., C18 silica), and the mobile phase would be a polar mixture, such as water and acetonitrile or methanol.[15]
Section 3: Data & Protocols
Recommended TLC Solvent Systems
The following table provides starting points for developing your TLC separation. The goal is to find a system where the product Rf is ~0.3 and is well-separated from impurities.
| Solvent System | Ratio (v/v) | Expected Product Rf | Notes |
| Hexanes : Ethyl Acetate | 9 : 1 (10% EtOAc) | 0.4 - 0.5 | Good starting point. May be too polar if impurities are close. |
| Hexanes : Ethyl Acetate | 8 : 2 (20% EtOAc) | 0.6 - 0.7 | Generally too polar, but useful for a quick initial check. |
| Hexanes : Ethyl Acetate | 9.5 : 0.5 (5% EtOAc) | 0.2 - 0.3 | Often provides excellent separation from more polar impurities. |
| Hexanes : Dichloromethane | 1 : 1 (50% DCM) | Varies | Good alternative system to change selectivity. |
Note: Rf values are estimates and will vary based on the specific TLC plates, chamber saturation, and temperature.
Detailed Protocol: Step-by-Step Column Chromatography
-
TLC Analysis: Determine the optimal solvent system as described above.
-
Column Preparation:
-
Select a column of appropriate size (use 20-50g of silica gel for every 1g of crude material).
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[9]
-
Add another layer of sand on top of the packed silica gel.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry. [9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a less polar solvent). Carefully add the solution to the top of the column with a pipette.[14]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[14]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.[14]
-
Begin collecting fractions in test tubes.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity after the initial, less polar impurities have eluted.
-
-
Fraction Analysis:
Section 4: Visualized Workflows
Purification Workflow Diagram
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(Benzyloxy)cyclobutan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. magritek.com [magritek.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-(Benzyloxy)cyclobutanone
Welcome to the technical support center for 3-(Benzyloxy)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Introduction to this compound: A Molecule of Unique Reactivity
This compound is a valuable intermediate in the synthesis of various bioactive molecules and complex organic structures.[1][2][] Its utility stems from the presence of a reactive ketone and a protected hydroxyl group. However, the inherent characteristics of the cyclobutane ring and the influence of the benzyloxy group can present unique challenges. The significant ring strain of the cyclobutane core, a combination of angle and torsional strain, makes it susceptible to ring-opening or rearrangement reactions under certain conditions.[4][5][6][7] Understanding these nuances is critical for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. General Handling and Stability
Question 1: My this compound appears to have decomposed upon storage. What are the optimal storage conditions?
Answer: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is crucial to avoid exposure to strong acids or bases, as these can catalyze decomposition pathways. The benzyloxy group is generally stable but can be cleaved under harsh acidic conditions or hydrogenolysis. The cyclobutanone ring itself can be sensitive to certain reagents. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Question 2: I'm observing an unexpected byproduct in my reaction that I suspect is from the decomposition of my starting material. What could be happening?
Answer: The primary modes of decomposition for this compound, outside of intended reactions, involve the cleavage of the benzyl ether or reactions involving the strained cyclobutanone ring.
-
Benzyl Ether Cleavage: Strong acids can protonate the ether oxygen, leading to cleavage.[9] Reductive conditions, particularly catalytic hydrogenation (e.g., H₂, Pd/C), will readily cleave the benzyl ether to yield 3-hydroxycyclobutanone and toluene.[10][11] If your reaction conditions involve these elements, even unintentionally (e.g., acidic impurities in solvents or reagents), debenzylation is a likely side reaction.
-
Cyclobutanone Ring Reactivity: The high ring strain of cyclobutane (approximately 26 kcal/mol) makes it more reactive than larger cycloalkanones.[5][12] Under certain conditions, this can lead to ring-opening or rearrangement reactions. The presence of the ketone functionality allows for enolization, which can be a pathway to other products, especially if strong bases are used.[13][14][15]
II. Troubleshooting Specific Reactions
Question 3: My reductive amination of this compound with a primary amine is giving very low yield of the desired secondary amine. What are the common pitfalls?
Answer: Low yields in the reductive amination of this compound can stem from several factors, often related to imine formation and competing side reactions.[16][17][18]
-
Inefficient Imine Formation: The formation of the imine intermediate is crucial. This step is often catalyzed by mild acid. Ensure your reaction pH is appropriate (typically weakly acidic) to facilitate both carbonyl protonation and avoid amine deactivation. The removal of water, for instance with molecular sieves, can also drive the equilibrium towards imine formation.
-
Reduction of the Ketone: A common side product is the corresponding alcohol, 3-(benzyloxy)cyclobutanol. This occurs if the reducing agent is too reactive and reduces the ketone before it can form the imine with the amine.
-
Over-alkylation: If you are using a primary amine, you might be forming a tertiary amine byproduct.[19] This can be minimized by using a stoichiometry with a slight excess of the amine.
-
Steric Hindrance: The benzyloxy group can impart some steric bulk, potentially slowing down the initial nucleophilic attack of the amine on the carbonyl.
Troubleshooting Protocol for Reductive Amination:
| Problem | Possible Cause | Suggested Solution |
| Low Product Yield | Inefficient imine formation. | Add a catalytic amount of a mild acid (e.g., acetic acid). Consider adding molecular sieves to remove water. |
| Reduction of the starting ketone to the alcohol. | Use a less reactive, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Add the reducing agent after allowing time for the imine to form. | |
| Over-alkylation of the amine. | Use a slight excess of the primary amine relative to the ketone. | |
| Complex product mixture | Unstable imine or side reactions under the chosen conditions. | Consider a two-step procedure: first form the imine, then in a separate step, perform the reduction. This allows for optimization of each step. |
Logical Flow for Troubleshooting Reductive Amination:
Caption: Decision tree for troubleshooting reductive amination.
Question 4: I am attempting a Wittig reaction with this compound, but the reaction is sluggish and gives a poor yield of the desired alkene. What could be the issue?
Answer: The Wittig reaction's success hinges on the effective generation and reactivity of the phosphorus ylide, and the subsequent reaction with the ketone.[20][21][22][23]
-
Ylide Instability/Decomposition: Phosphorus ylides can be sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (nitrogen or argon) with anhydrous solvents. The choice of base for deprotonating the phosphonium salt is also critical. Stronger bases like n-butyllithium or sodium hydride are often required for unstabilized ylides.
-
Steric Hindrance: While less sterically hindered than a cyclohexanone, the cyclobutane ring and the 3-benzyloxy group can still influence the approach of the bulky ylide to the carbonyl.
-
Enolization of the Ketone: A significant competing reaction is the enolization of the cyclobutanone by the basic ylide. Cyclobutanone has a pKa of about 19.7-20.2, making its alpha-protons susceptible to abstraction by strongly basic ylides.[13][14] This is a non-productive pathway that consumes your starting material and ylide.
Troubleshooting Protocol for the Wittig Reaction:
| Problem | Possible Cause | Suggested Solution |
| Low Product Yield | Incomplete ylide formation. | Ensure the base is strong enough for the specific phosphonium salt. Verify ylide formation by the characteristic color change (often deep red or orange) before adding the ketone. |
| Ylide decomposition. | Use anhydrous solvents and maintain an inert atmosphere. | |
| Enolization of the cyclobutanone. | Add the ketone slowly to the pre-formed ylide at a low temperature (e.g., -78 °C) to favor nucleophilic addition over proton abstraction. Consider using salt-free ylide conditions. | |
| Starting material recovered | Ylide is not reactive enough. | If using a stabilized ylide, you may need to heat the reaction. However, be cautious of potential side reactions at higher temperatures. |
Experimental Workflow for an Optimized Wittig Reaction:
Caption: Step-by-step workflow for the Wittig reaction.
Question 5: I am performing a Baeyer-Villiger oxidation on this compound to get the corresponding lactone, but I am getting a mixture of regioisomers or other byproducts. How can I improve the selectivity?
Answer: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group.[24][25][26][27] The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. In the case of this compound, both carbons adjacent to the carbonyl are secondary, which can lead to a mixture of the two possible lactone regioisomers.
-
Migratory Aptitude: For symmetrical ketones, this is not an issue. For unsymmetrical ketones, the general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. Since both sides of the carbonyl in this compound are secondary carbons, the electronic influence of the benzyloxy group can play a subtle role, but a mixture is still possible.
-
Reaction Conditions: The choice of peroxy acid (e.g., m-CPBA, peracetic acid) and solvent can influence the outcome. Some Lewis acid or enzymatic catalysts can provide higher regioselectivity.[28]
-
Potential Side Reactions: The benzyl ether is generally stable to peroxy acids, but prolonged reaction times or elevated temperatures could lead to undesired oxidation of the benzene ring or other parts of the molecule.
Troubleshooting Protocol for Baeyer-Villiger Oxidation:
| Problem | Possible Cause | Suggested Solution |
| Mixture of regioisomers | Similar migratory aptitude of the two α-carbons. | Screen different peroxy acids and solvents. Consider using a buffered system to control the pH. For higher selectivity, explore enzymatic Baeyer-Villiger oxidation. |
| Low Conversion | Insufficiently reactive oxidant. | Use a more reactive peroxy acid. Ensure the oxidant is fresh and has not decomposed. |
| Byproduct formation | Over-oxidation or decomposition. | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Perform the reaction at lower temperatures. |
Regioselectivity in Baeyer-Villiger Oxidation:
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 26. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 27. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Preventing byproduct formation in 3-(Benzyloxy)cyclobutanone reactions
Welcome to the technical support center for 3-(Benzyloxy)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but reactive building block. Due to its inherent ring strain, the cyclobutanone moiety is highly susceptible to both desired transformations and unwanted side reactions.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My base-catalyzed reaction with this compound is producing a complex mixture of higher molecular weight impurities. What is the likely cause?
Answer:
This is a classic and frequently encountered issue, almost always pointing to base-catalyzed self-condensation via an Aldol reaction pathway.
Causality & Mechanism: Like other ketones with α-hydrogens, this compound is enolizable. In the presence of a base (even mild bases like triethylamine or potassium carbonate), a catalytic amount of the ketone is deprotonated to form a resonance-stabilized enolate. This enolate is a potent nucleophile and will readily attack the electrophilic carbonyl carbon of another, unreacted molecule of this compound.[3] This sequence results in a dimeric aldol adduct, which can then undergo dehydration (especially with heat) to form an α,β-unsaturated ketone. This process can continue, leading to oligomeric byproducts and a complex, often intractable, reaction mixture.
The equilibrium nature of the aldol reaction can further complicate matters. Under certain conditions, a retro-aldol reaction can occur, leading to fragmentation and other undesired pathways.[3][4]
To visualize this primary side reaction, consider the following pathway:
Caption: Aldol self-condensation pathway of this compound.
Question 2: How can I effectively prevent this Aldol self-condensation and favor my desired reaction?
Answer:
The key to preventing self-condensation is to control the formation and concentration of the enolate. The most robust strategy is to quantitatively pre-form the enolate using a strong, non-nucleophilic base at low temperature before adding your desired electrophile.[5][6]
This kinetic control approach ensures that by the time your electrophile is introduced, there is no significant concentration of the neutral starting ketone available to be attacked by the enolate.[5]
Troubleshooting Protocol: Controlled Enolate Formation
-
Rigorous Anhydrous Conditions: Start with a flame-dried or oven-dried flask under an inert atmosphere (Argon or Nitrogen). All solvents (e.g., THF, diethyl ether) must be freshly distilled and anhydrous. Moisture will quench the strong base and the enolate.
-
Select the Right Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) is also an excellent alternative.
-
Low-Temperature Enolization: Dissolve the this compound (1.0 equivalent) in your anhydrous solvent (e.g., THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slow Base Addition: Add the strong base (e.g., LDA, 1.05-1.1 equivalents) dropwise to the cooled ketone solution. The slight excess of base ensures complete deprotonation.
-
Enolate Formation Time: Allow the reaction to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Slowly add your electrophile (e.g., an alkyl halide or aldehyde) to the pre-formed enolate solution, maintaining the temperature at -78 °C.
-
Slow Warming: Once the addition is complete, allow the reaction to warm slowly to room temperature over several hours or overnight.
-
Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
This methodical approach is the most reliable way to circumvent the self-condensation byproduct.[6]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | LDA, LiHMDS | Strong, non-nucleophilic bases that provide irreversible and quantitative enolate formation.[5] |
| Equivalents of Base | 1.05 - 1.1 eq. | A slight excess ensures all starting ketone is converted to the enolate. |
| Temperature | -78 °C | Minimizes side reactions and ensures kinetic control. The forward aldol reaction is much faster than enolate transfer at this temperature.[5] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic polar solvents are required. Must be rigorously dried. |
| Addition Order | Add base to ketone, then add electrophile to the resulting enolate. | Critical for success. Reversing the order will lead to immediate self-condensation.[7] |
Question 3: My reaction is clean at low temperatures, but upon warming or during workup, I observe a new, unidentified byproduct. What could this be?
Answer:
This issue may be related to the inherent instability of the cyclobutane ring, which can lead to a Retro-Aldol Reaction or other ring-opening fragmentation pathways. This is particularly relevant if your desired product is an aldol-type adduct.
Causality & Mechanism: The aldol reaction is reversible.[3] The four-membered ring of a cyclobutanone derivative is strained. If the initial adduct can fragment to relieve this strain, it may do so, especially upon heating or during pH changes in a workup. The retro-aldol reaction is essentially the reverse of the C-C bond formation step, where the adduct breaks apart back into an enolate and a ketone. This can lead to a complex equilibrium and the formation of multiple products.
A potential fragmentation pathway is illustrated below:
References
Challenges in the scale-up of 3-(Benzyloxy)cyclobutanone production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 3-(Benzyloxy)cyclobutanone. This resource is designed for researchers, chemists, and process development professionals. This compound is a critical building block in medicinal chemistry, notably as a reactant for synthesizing inhibitors of HIV-1 reverse transcriptase[1][]. However, its synthesis, particularly at scale, presents unique challenges due to the inherent strain of the cyclobutane ring and the reactivity of the functional groups.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of its production.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound in a practical question-and-answer format.
Q1: My yield is consistently low in the cyclization step. What are the primary causes and how can I improve it?
Answer: Low yields in the formation of a cyclobutane ring are a common and frustrating issue, often rooted in the thermodynamics and kinetics of the reaction.
-
Causality: The formation of a four-membered ring is entropically and enthalpically unfavorable due to significant angle strain (bond angles forced to ~90° instead of the ideal 109.5° for sp³ carbons) and torsional strain. On scale-up, localized concentration and temperature gradients can exacerbate competing side reactions, such as polymerization or elimination, over the desired intramolecular cyclization.
-
Troubleshooting Actions:
-
High Dilution Principle: To favor intramolecular cyclization over intermolecular side reactions, the reaction should be run under high-dilution conditions. On a lab scale, this is straightforward. For scale-up, this can be achieved by the slow, controlled addition of the acyclic precursor to a large volume of solvent, ensuring the precursor concentration remains low at any given moment.
-
Reagent Purity: Ensure the acyclic precursor is of high purity. Impurities can interfere with the cyclization catalyst or base, or act as chain terminators or initiators for polymerization.
-
Temperature Control: Cyclization reactions can be highly exothermic. Poor temperature control on a larger scale can lead to thermal decomposition or the formation of byproducts. Implement robust reactor cooling and monitor the internal temperature closely. Some patented methods for related syntheses are specifically designed to run at or near room temperature to improve safety and reduce side reactions[3].
-
Choice of Base/Catalyst: The strength and stoichiometry of the base or catalyst are critical. For reactions involving deprotonation, a base that is too strong can lead to undesired elimination reactions. Screen different bases (e.g., NaH, KHMDS, t-BuOK) and optimize the stoichiometry.
-
Q2: I'm observing significant byproduct formation during the dechlorination step with zinc. How can I identify and minimize these impurities?
Answer: The dechlorination of a precursor like 2,2-dichloro-3-(benzyloxy)cyclobutanone using zinc powder is a key step in several patented synthetic routes[3]. While effective, this reductive dechlorination can lead to several byproducts if not properly controlled.
-
Potential Byproducts & Mechanism:
-
Over-reduction: The ketone functionality could be reduced to a secondary alcohol, yielding 3-(benzyloxy)cyclobutanol.
-
Ring Opening: Under acidic conditions (acetic acid is often used as a solvent[3]), the strained cyclobutanone ring can be susceptible to cleavage, especially with prolonged reaction times or at elevated temperatures.
-
Incomplete Dechlorination: The monochloro intermediate, 2-chloro-3-(benzyloxy)cyclobutanone, may persist if the reaction is incomplete.
-
-
Troubleshooting & Optimization:
-
Zinc Activation & Quality: The quality and activation of the zinc powder are paramount. Use fine, high-purity zinc dust. Pre-activation with dilute HCl to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum, can significantly improve reactivity.
-
Stoichiometry of Zinc: While patents suggest a molar ratio of the dichloro precursor to zinc of around 1:2 to 1:3.5[3], this may need to be optimized for your specific scale and zinc quality. An excess is needed, but a large excess can lead to over-reduction.
-
Reaction Monitoring: Closely monitor the reaction by GC or TLC. The reaction is often complete within 1-3 hours at room temperature[3]. Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Control of pH: The acetic acid/water solvent system is crucial. The percentage of acetic acid (typically 40-60% by volume) can influence the reaction rate and selectivity[3]. Ensure the mixture is well-stirred to prevent localized "hot spots" of high acidity or reagent concentration.
-
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for addressing common issues during synthesis.
References
Stability of 3-(Benzyloxy)cyclobutanone under acidic or basic conditions
Technical Support Center: Stability of 3-(Benzyloxy)cyclobutanone
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions, providing mechanistic insights and practical solutions to ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into two primary areas of concern: stability under acidic conditions and stability under basic conditions. Each addresses specific issues you may encounter during your experiments.
Part 1: Stability and Reactions Under Acidic Conditions
The structural integrity of this compound can be compromised under certain acidic conditions, primarily affecting the benzyl ether protecting group and, to a lesser extent, the cyclobutanone ring itself.
Question 1: I performed a reaction with an acidic workup and observed a new, more polar spot on my TLC plate and a lower yield of my desired product. What could be happening?
Answer: The most probable cause is the acid-catalyzed cleavage of the benzyl ether. Benzyl ethers, while robust in many conditions, are susceptible to cleavage by strong acids.[1] This reaction, known as debenzylation, removes the benzyl protecting group, revealing the free hydroxyl group and forming 3-hydroxycyclobutanone.
-
Mechanism Insight: The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the counter-ion of the acid or the solvent) can then attack the benzylic carbon in an SN1 or SN2 fashion, releasing the free alcohol and forming a benzyl derivative. Strong acids, especially Lewis acids or Brønsted acids at elevated temperatures, facilitate this cleavage.[1]
-
Troubleshooting & Protocol Recommendations:
-
Test Stability: Before committing your bulk material, test the stability of your starting material under the planned workup conditions.[2] Take a small aliquot of this compound, expose it to the acidic solution, and monitor the reaction by TLC over time.
-
Use Milder Acids: If cleavage is observed, switch to a milder acidic workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid is often sufficient to neutralize basic reactions without cleaving the benzyl ether.
-
Control Temperature: Perform the acidic wash at low temperatures (0 °C to 5 °C) to minimize the rate of the debenzylation reaction.
-
Aprotic Conditions: Whenever possible, use reactions that proceed under neutral or aprotic conditions to avoid this issue altogether.
-
Question 2: My reaction involves a strong Lewis acid, and I'm seeing multiple unidentified products. Is the cyclobutanone ring itself unstable?
Answer: Yes, the cyclobutanone ring can be susceptible to acid-catalyzed ring-opening, especially in the presence of strong Lewis acids or protic acids in a nucleophilic solvent. The ring strain of the four-membered ring makes it more prone to opening than larger, less strained cyclic ketones.[3]
-
Mechanism Insight: The Lewis acid coordinates to the carbonyl oxygen, activating the ring towards nucleophilic attack. A nucleophile (e.g., a solvent molecule like methanol or water) can then attack one of the ring carbons, leading to a ring-opened product. The exact structure of the product will depend on the specific conditions and nucleophiles present.
-
Troubleshooting & Protocol Recommendations:
-
Screen Lewis Acids: If a Lewis acid is required, screen a variety of options. Some, like Sc(OTf)₃ or Yb(OTf)₃, are known for their milder nature compared to stronger acids like TiCl₄ or AlCl₃.
-
Use Non-coordinating Solvents: Perform the reaction in non-nucleophilic solvents such as dichloromethane (DCM) or toluene to prevent solvent-mediated ring opening.
-
Strictly Anhydrous Conditions: Ensure your reaction is completely free of water, as water can act as a nucleophile for ring-opening.
-
Diagram 1: Potential Acidic Degradation Pathways
Caption: Acid-catalyzed degradation of this compound.
Part 2: Stability and Reactions Under Basic Conditions
This compound exhibits different reactivity patterns under basic conditions, primarily centered around the acidity of the α-protons to the carbonyl group.
Question 3: I'm trying to perform a reaction using a strong base like NaOH or an alkoxide, and I'm getting a complex mixture of higher molecular weight products. What is happening?
Answer: You are likely observing a base-catalyzed self-condensation reaction, specifically an aldol condensation.[4] The protons on the carbons adjacent to the carbonyl (the α-protons) are acidic and can be removed by a strong base to form an enolate. This enolate is nucleophilic and can attack the carbonyl carbon of another molecule of this compound.
-
Mechanism Insight: The reaction begins with the formation of an enolate intermediate. This is followed by the nucleophilic attack of the enolate on another ketone molecule. Subsequent protonation yields a β-hydroxy ketone (the aldol adduct). Under harsh conditions (e.g., heat), this adduct can undergo dehydration to form an α,β-unsaturated ketone.[4][5]
-
Troubleshooting & Protocol Recommendations:
-
Use Hindered, Non-Nucleophilic Bases: For reactions requiring enolate formation, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
-
Low Temperature: Perform the enolate formation and subsequent reaction at very low temperatures (typically -78 °C) to control the reaction rate and prevent unwanted side reactions.
-
Controlled Addition: Add the electrophile to the pre-formed enolate solution slowly at low temperature. This ensures the electrophile reacts with the enolate before the enolate has a chance to react with any remaining starting material.
-
Question 4: Is the benzyl ether protecting group stable to basic conditions?
Answer: Yes, the benzyl ether is generally very stable under a wide range of basic conditions, which is one of its key advantages as a protecting group.[6] It is resistant to cleavage by common bases like hydroxides, carbonates, and alkoxides.
-
Expert Insight: This stability makes the benzyl group an excellent choice for protecting alcohols when subsequent reaction steps involve basic reagents. It provides orthogonality with other protecting groups like silyl ethers (which are acid-labile) and esters (which are base-labile).[6]
Question 5: Could a Favorskii rearrangement occur with this compound under basic conditions?
Answer: The classic Favorskii rearrangement, which leads to ring contraction, requires an α-halo ketone.[7][8][9] Since this compound does not have a halogen at the α-position, it will not undergo a standard Favorskii rearrangement. However, related rearrangements can occur in cyclobutanone systems under specific conditions, often catalyzed by transition metals.[10] For standard laboratory transformations using common bases, the primary concern remains aldol-type reactions.
Diagram 2: Primary Basic Reactivity Pathway
Caption: Base-catalyzed aldol reaction of this compound.
Summary of Recommended Conditions
For quick reference, the following table summarizes conditions that are generally compatible or incompatible with this compound.
| Condition Type | Generally Compatible | Potentially Incompatible (Use with Caution) |
| Acidic | Dilute aqueous NH₄Cl, dilute citric acid, acetic acid. | Strong Brønsted acids (HCl, H₂SO₄), strong Lewis acids (TiCl₄, BBr₃), prolonged heating in protic solvents. |
| Basic | K₂CO₃, NaHCO₃, amines (e.g., Et₃N, DIPEA), hindered bases at low temp (LDA, LiHMDS). | Strong hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOEt) at room temperature or above. |
| Reductive | NaBH₄, LiAlH₄ (will reduce ketone). | Catalytic Hydrogenation (H₂/Pd-C) will cleave the benzyl ether.[6] |
| Oxidative | Mild oxidants (PCC, Dess-Martin). | Strong oxidants may affect the benzyl group or the ring. Baeyer-Villiger oxidation is possible.[3] |
Troubleshooting Workflow
Use this workflow to diagnose and resolve common issues encountered when working with this compound.
Caption: A decision tree for troubleshooting reactions.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. How To [chem.rochester.edu]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Favorskii Reaction [organic-chemistry.org]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-(Benzyloxy)cyclobutanone
Welcome to the technical support center for the purification of crude 3-(benzyloxy)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this key synthetic intermediate. The following sections offer practical advice and theoretical explanations to help you achieve high purity for your downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Issue 1: Persistent Impurities after Column Chromatography
Question: I've purified my crude this compound using flash column chromatography on silica gel with a toluene:ethyl acetate eluent system, but I still see persistent impurities in my NMR/GC-MS. What could be the problem and how can I resolve it?
Answer:
This is a common challenge that can arise from several factors related to the nature of the impurities and the chromatography conditions.
Potential Causes and Solutions:
-
Co-eluting Impurities: The primary reason for persistent impurities is often the presence of byproducts with similar polarity to the desired product. In the synthesis of this compound, which typically involves a [2+2] cycloaddition followed by dechlorination, several side products can form.
-
Unreacted Starting Materials: Residual benzyl vinyl ether can be a persistent, relatively non-polar impurity.
-
Byproducts of Cycloaddition: The reaction of benzyl vinyl ether and trichloroacetyl chloride can sometimes lead to side reactions beyond the desired cycloaddition.
-
Incomplete Dechlorination: The precursor, benzyloxy-2,2-dichlorocyclobutanone, is significantly more polar than the final product and should separate well. However, partially dechlorinated intermediates might have polarities closer to the product.
-
-
Sub-optimal Chromatography Conditions:
-
Solvent System: While toluene:ethyl acetate is a reasonable starting point, it may not provide sufficient resolution.[1] Experiment with different solvent systems to improve separation. A less polar system like hexanes/ethyl acetate or a more polar system like dichloromethane/methanol could be effective depending on the impurity profile.[2][3]
-
Column Packing and Loading: Improperly packed columns can lead to channeling and poor separation. Ensure your column is packed uniformly. Dry loading the sample onto a small amount of silica can often improve resolution compared to wet loading, especially if the crude material has poor solubility in the initial eluent.
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a shallow gradient elution can significantly improve the separation of closely eluting compounds.
-
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography.
Issue 2: Product Decomposition During Purification
Question: I suspect my this compound is decomposing during purification, especially when I try distillation. What could be causing this and what precautions should I take?
Answer:
This compound, like many cyclobutanones, can be susceptible to thermal decomposition.[4][5] Additionally, its ether and ketone functionalities may have sensitivities to acidic or basic conditions.
Potential Causes and Solutions:
-
Thermal Decomposition: Cyclobutanones can undergo thermal decomposition to form ethylene and ketene or cyclopropane and carbon monoxide.[4] While the decomposition of this compound is not extensively reported, it is prudent to assume it is thermally sensitive.
-
Acid or Base Sensitivity: The benzyloxy group is generally stable, but the cyclobutanone ring can be sensitive to strong acids or bases, potentially leading to ring-opening or other side reactions.[8][9]
-
Solution: Neutral Conditions: When performing extractions or chromatography, ensure that the conditions are neutral. If using silica gel, which can be slightly acidic, you can use deactivated silica gel or add a small amount of a neutralising agent like triethylamine (0.1-1%) to your eluent.
-
Data on Purification Methods:
| Purification Method | Key Parameters | Potential Issues | Mitigation Strategies |
| Flash Chromatography | Silica gel, Toluene:Ethyl Acetate (95:5)[1] | Acid-catalyzed decomposition | Use deactivated silica or add triethylamine to eluent. |
| Recrystallization | Various solvent systems (e.g., Hexanes/Acetone, Ethanol)[10][11] | Oiling out, poor crystal formation | Slow cooling, use of appropriate solvent mixtures. |
| Distillation | High boiling point | Thermal decomposition[4] | Perform under high vacuum to lower boiling point.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically related to the synthetic route. For a synthesis involving a [2+2] cycloaddition of benzyl vinyl ether with a ketene precursor followed by dechlorination with zinc, you can expect:
-
Unreacted Starting Materials: Benzyl vinyl ether, trichloroacetyl chloride.
-
Intermediate: 2,2-dichloro-3-(benzyloxy)cyclobutanone.
-
Byproducts from Dechlorination: Zinc salts (e.g., zinc chloride, zinc acetate), which are typically removed during aqueous workup.[12]
-
Solvents: Residual solvents from the reaction and workup (e.g., diethyl ether, acetic acid).[12]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Visualisation: Since this compound has a benzene ring, it should be UV active. You can also use chemical stains. A 2,4-dinitrophenylhydrazine (DNPH) stain is excellent for visualizing ketones, which will appear as orange or yellow spots.
Experimental Protocol: TLC Analysis
-
Prepare a TLC plate with your crude material, the fractions from your purification, and a co-spot (crude material and the fraction of interest spotted on top of each other).
-
Develop the plate in an appropriate solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Visualize the plate under a UV lamp.
-
If necessary, dip the plate in a DNPH staining solution and gently heat to visualize the ketone-containing compounds.
Q3: I am struggling to get my this compound to crystallize. What solvent systems should I try for recrystallization?
A3: Finding the right recrystallization solvent often requires some experimentation. A good recrystallization solvent should dissolve the compound when hot but not when cold.[13]
-
Single Solvent Systems: Try solvents like ethanol, isopropanol, or toluene.
-
Mixed Solvent Systems: If a single solvent doesn't work well, a mixed solvent system can be very effective. Common pairs include:
-
Hexanes/Acetone
-
Hexanes/Ethyl Acetate
-
Methanol/Water
-
Dichloromethane/Hexanes[14]
-
Workflow for Recrystallization Solvent Screening:
Caption: A flowchart for screening recrystallization solvents.
Q4: What analytical techniques are best for assessing the final purity of my this compound?
A4: A combination of techniques is recommended for a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your product and identifying any organic impurities. The proton NMR spectrum of this compound should show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the cyclobutane ring protons.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the identity of your product and any impurities. The fragmentation of ketones and ethers often involves alpha-cleavage and loss of neutral molecules.[15]
-
Purity by GC: A GC analysis with an appropriate internal standard can provide a quantitative measure of purity.[1]
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Purification [chem.rochester.edu]
- 8. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. quora.com [quora.com]
- 12. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 13. rubingroup.org [rubingroup.org]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring for 3-(Benzyloxy)cyclobutanone
Welcome to the dedicated technical support guide for monitoring the synthesis of 3-(benzyloxy)cyclobutanone. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of this key chemical intermediate. This compound is a valuable building block in the synthesis of various pharmaceutical compounds, and accurate monitoring of its formation is critical for optimizing reaction conditions, ensuring product purity, and maximizing yield.[1][]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the two most common chromatographic techniques used for reaction monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The information presented here is grounded in established scientific principles and practical, field-tested experience to help you navigate the challenges you may encounter during your experiments.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress. It allows for a quick visualization of the consumption of starting materials and the formation of the product. For a typical synthesis of this compound, you will be looking for the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.
TLC Troubleshooting and FAQs
Question 1: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
Answer: Streaking is a common issue in TLC and can be caused by several factors.[3][4][5]
-
Overloading the sample: Applying too much sample to the TLC plate is the most frequent cause of streaking.[4][5] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the plate. A good starting point is to dissolve a very small amount (e.g., the tip of a needle) of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[3]
-
-
Highly polar compounds: If your starting materials or product are highly polar, they may interact strongly with the silica gel, causing them to streak.
-
Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to try a different spotting solvent.
-
-
Acidic or basic nature of the compound: Compounds with strongly acidic or basic functional groups can interact with the slightly acidic silica gel, causing streaking.[3]
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine can be beneficial.
-
Question 2: I can't see any spots on my TLC plate after development. What should I do?
Answer: The inability to visualize spots on a TLC plate can be frustrating, but it is often easily resolved.[4]
-
Insufficient sample concentration: The concentration of your compounds may be too low to be detected.[4]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[4] Alternatively, you can try to concentrate your sample before spotting.
-
-
Inappropriate visualization technique: Not all compounds are visible under UV light.
-
Solution: If your starting material and product do not have a UV chromophore, you will need to use a chemical stain. Common stains for general organic compounds include potassium permanganate (KMnO4), p-anisaldehyde, or ceric ammonium molybdate (CAM).[7] These stains react with the compounds on the plate to produce colored spots.[7]
-
-
The compound evaporated: If your product is volatile, it may have evaporated from the plate during development or drying.
-
Solution: Minimize the time the plate is exposed to air after development. Visualize the plate as quickly as possible.
-
-
Solvent level too high in the developing chamber: If the initial solvent level is above the spotted sample, the sample will dissolve into the solvent reservoir instead of moving up the plate.[4]
-
Solution: Ensure the solvent level in the developing chamber is below the baseline where you have spotted your samples.[8]
-
Question 3: My starting material and product have very similar Rf values. How can I improve the separation?
Answer: Poor separation between the starting material and product can make it difficult to determine if the reaction is complete.[9]
-
Suboptimal mobile phase: The polarity of your eluent may not be suitable for separating the compounds of interest.
-
Solution: The key to improving separation is to systematically vary the polarity of the mobile phase.
-
If the Rf values are too high (spots run close to the solvent front), your mobile phase is too polar. Decrease the proportion of the more polar solvent.
-
If the Rf values are too low (spots remain near the baseline), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
A good starting point for many organic reactions is a mixture of hexanes and ethyl acetate.[3][6] Try different ratios such as 9:1, 4:1, 1:1, and 1:4 (hexanes:ethyl acetate) to find the optimal separation.
-
-
-
Try a different solvent system: Sometimes, simply changing the solvents in your mobile phase can have a significant impact on selectivity.
-
Solution: Consider using a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions between your compounds and the stationary phase, leading to better separation.
-
Question 4: What is a "co-spot" and why is it important for reaction monitoring?
Answer: A co-spot is a lane on the TLC plate where you have spotted both the starting material and the reaction mixture in the same location.
-
Purpose: The co-spot is a crucial control that helps you to definitively identify the starting material spot in your reaction mixture. If the spot in the reaction mixture lane has the same Rf as the starting material, they should appear as a single, merged spot in the co-spot lane. If you see two distinct spots in the co-spot lane, it indicates that the spot in your reaction mixture is not the starting material. This is particularly useful when the Rf values are very close.
Experimental Protocol: TLC Monitoring of this compound Synthesis
-
Prepare the TLC Plate:
-
Prepare Your Samples:
-
Starting Material (SM): Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Reaction Mixture (RM): Take a small aliquot of your reaction mixture and dilute it with a volatile solvent.
-
-
Spot the TLC Plate:
-
Using a capillary tube, carefully spot a small amount of the SM solution on the "SM" tick mark. The spot should be as small as possible (1-2 mm in diameter).[7]
-
Spot the RM solution on the "RM" tick mark.
-
On the "Co" tick mark, first spot the SM solution, let it dry, and then spot the RM solution on top of it.
-
-
Develop the TLC Plate:
-
Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a suitable mobile phase. A piece of filter paper can be placed inside to saturate the chamber atmosphere with solvent vapors.[8]
-
A common starting mobile phase for compounds like this compound is a mixture of hexanes and ethyl acetate. A good starting ratio to try is 4:1 (hexanes:ethyl acetate).
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (if the compounds are UV active). Circle the visible spots with a pencil.
-
If the spots are not UV active, use an appropriate stain (e.g., potassium permanganate) to visualize them.
-
TLC Development Workflow
Caption: Workflow for TLC reaction monitoring and optimization.
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful analytical technique that provides quantitative data on the progress of a reaction. It offers higher resolution, sensitivity, and reproducibility compared to TLC. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
HPLC Troubleshooting and FAQs
Question 1: I'm seeing peak tailing for my analyte. What are the common causes and solutions?
Answer: Peak tailing is a frequent issue in HPLC, where the peak shape is asymmetrical with a drawn-out tail.[11]
-
Secondary interactions: The analyte may be interacting with active sites on the silica support of the stationary phase, such as residual silanol groups.
-
Solution:
-
Adjust mobile phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Use a buffered mobile phase: Buffers help to maintain a constant pH and can mask silanol interactions.
-
Use an end-capped column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups.
-
-
-
Column overload: Injecting too much sample can lead to peak distortion, including tailing.[11]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column void or contamination: A void at the head of the column or contamination can disrupt the flow path and cause peak tailing.
-
Solution: Reverse and flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Question 2: My retention times are shifting from one injection to the next. Why is this happening?
Answer: Retention time stability is crucial for reliable analysis. Drifting or sudden changes in retention time can have several causes.[11][12]
-
Mobile phase composition changes: Inaccurate mixing of the mobile phase or evaporation of a volatile solvent component can alter the eluent strength and affect retention times.[12]
-
Poor column equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times.[14][15]
-
Solution: Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting your analysis.[15]
-
-
Temperature fluctuations: The column temperature can affect retention times.[14]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[14]
-
-
Pump issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to retention time shifts.[11][16]
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance, including cleaning or replacing check valves.[11]
-
Question 3: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often in the blank run or between the peaks of interest.
-
Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections can elute as ghost peaks.[13]
-
Sample carryover: Residual sample from a previous injection can be introduced into the next run.
-
Solution: Optimize the injector wash solvent and increase the wash volume.
-
-
Degradation of the sample in the autosampler: If the sample is unstable, it may degrade over time while sitting in the autosampler tray.
-
Solution: Use a cooled autosampler if your analyte is thermally labile. Prepare fresh samples more frequently.
-
Question 4: My peaks are broad and the resolution is poor. How can I improve this?
Answer: Broad peaks can obscure closely eluting compounds and make accurate quantification difficult.
-
Extra-column volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[12]
-
Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure you are using an appropriate flow cell for your application.
-
-
Incompatible injection solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[13]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13]
-
-
Suboptimal method parameters: The mobile phase composition, gradient profile, or flow rate may not be optimized for your separation.
-
Solution:
-
Adjust mobile phase strength: For reversed-phase HPLC, increasing the organic solvent content will decrease retention times and may sharpen peaks.
-
Optimize the gradient: If using a gradient, adjust the slope to improve the resolution between closely eluting peaks.
-
Change the stationary phase: If resolution cannot be achieved by modifying the mobile phase, a column with a different stationary phase chemistry may be required.
-
-
Experimental Protocol: HPLC Monitoring of this compound Synthesis
-
HPLC System Setup:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Detector: UV detector set to an appropriate wavelength for your starting material and product (e.g., 254 nm if they contain an aromatic ring).
-
-
Method Development (Isocratic):
-
Start with an isocratic mobile phase composition, for example, 50:50 Water:Acetonitrile.
-
Set a flow rate of 1.0 mL/min.
-
Inject a standard of your starting material and product (if available) to determine their retention times.
-
Adjust the mobile phase composition to achieve good separation and reasonable run times.
-
If peaks elute too quickly, increase the proportion of water.
-
If peaks elute too slowly, increase the proportion of acetonitrile.
-
-
-
Method Development (Gradient):
-
If an isocratic method does not provide adequate separation, a gradient method can be used.
-
A typical starting gradient could be:
-
0-10 min: 50% B to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: 95% B to 50% B
-
13-18 min: Hold at 50% B (re-equilibration)
-
-
Adjust the gradient slope and time to optimize the separation.
-
-
Sample Preparation and Analysis:
-
Take a small aliquot of your reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample significantly with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system and monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak.
-
HPLC Troubleshooting Flowchart
Caption: A systematic approach to HPLC troubleshooting.
References
- 1. This compound | 30830-27-4 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. realab.ua [realab.ua]
- 16. aelabgroup.com [aelabgroup.com]
Validation & Comparative
A Comparative Guide to the Analytical Quality Control of 3-(Benzyloxy)cyclobutanone
Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] 3-(Benzyloxy)cyclobutanone is a valuable building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive cyclobutanone ring and a benzyl ether moiety, necessitates rigorous analytical oversight to ensure lot-to-lot consistency and to identify and control any potential impurities that could impact downstream reactions or the final API's quality.[1]
This guide provides a comparative analysis of the primary analytical methodologies for the quality control of this compound. We will delve into the practical application and rationale behind the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
At a Glance: Comparison of Key Analytical Techniques
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling, stability testing | High resolution, sensitive, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Requires solubility of the analyte, potential for complex method development. |
| Gas Chromatography (GC) | Purity assessment, residual solvent analysis, volatile impurity profiling | Excellent for volatile and semi-volatile compounds, high efficiency, often coupled with mass spectrometry (MS) for identification. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation, identity testing | Provides definitive structural information, non-destructive, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic techniques, may not detect trace impurities. |
| Mass Spectrometry (MS) | Impurity identification and structural elucidation | High sensitivity, provides molecular weight and fragmentation data for structural confirmation, can be coupled with HPLC or GC. | Typically requires separation technique for complex mixtures, ionization efficiency can vary. |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity and impurity profile of this compound. Its versatility allows for the separation of the main component from structurally similar impurities that may arise during synthesis, such as starting materials, by-products, and degradation products.
Rationale for Method Development
The selection of an appropriate HPLC method is guided by the physicochemical properties of this compound. Its aromatic ring provides strong UV absorbance, making UV detection a suitable and sensitive choice. The presence of both polar (ketone) and non-polar (benzyl) moieties suggests that a reversed-phase C18 column with a polar organic mobile phase will provide good retention and separation.
Proposed HPLC Method for Purity Determination
This proposed method serves as a robust starting point for the analysis of this compound and should be validated according to ICH guidelines.[3][4]
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the benzyl group and is a versatile, widely available stationary phase. |
| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 20 min | A gradient elution is recommended to ensure the elution of any more or less polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzene ring of the benzyl group provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Experimental Protocol: HPLC Purity Analysis
-
Solution Preparation:
-
Prepare Mobile Phase A (Water, HPLC grade) and Mobile Phase B (Acetonitrile, HPLC grade). Degas both solutions.
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram for at least 25 minutes.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
II. Gas Chromatography (GC): A Powerful Tool for Volatile Impurities and Residual Solvents
Gas chromatography is an essential technique for the quality control of this compound, particularly for the analysis of volatile and semi-volatile impurities and residual solvents that may be present from the synthesis process. A Chinese patent for the synthesis of this compound mentions the use of high-resolution gas chromatography to determine a purity of 95-98%.[1]
Rationale for GC Method Development
This compound has a predicted boiling point that makes it amenable to GC analysis. A capillary column with a non-polar or mid-polar stationary phase is suitable for separating the analyte from potential volatile impurities. Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds. For identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred approach.
Proposed GC Method for Purity and Volatile Impurity Analysis
| Parameter | Condition | Justification |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate volatile impurities from the main analyte and any higher boiling point impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantitative purity analysis; MS for identification of impurities. |
| Detector Temperature | 300 °C (FID) | Prevents condensation of the analytes in the detector. |
| Injection Volume | 1 µL (split injection, e.g., 50:1) | A split injection prevents column overloading with the main component. |
| Sample Preparation | Dissolve in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL. | Ensures a homogenous sample for injection. |
Experimental Protocol: GC Purity Analysis
-
Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with Dichloromethane.
-
-
Instrument Setup:
-
Set the GC instrument parameters as outlined in the table above.
-
Allow the system to stabilize.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Start the GC run and data acquisition.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
For purity assessment with FID, calculate the percentage purity based on the relative peak areas.
-
For impurity identification with MS, compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST).
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecule's structure.
¹H NMR Spectral Data and Interpretation
Published ¹H NMR data for this compound (in CDCl₃) is as follows: δ 7.40-7.29 (m, 5H), 4.53 (s, 2H), 4.38 (tt, J = 6.6, 4.7Hz, 1H), 3.3-3.1 (m, 4H).
-
δ 7.40-7.29 (m, 5H): This multiplet corresponds to the five aromatic protons of the benzyl group.
-
δ 4.53 (s, 2H): This singlet represents the two protons of the benzylic methylene group (-O-CH₂-Ph).
-
δ 4.38 (tt, 1H): This triplet of triplets is assigned to the proton on the carbon bearing the benzyloxy group in the cyclobutane ring.
-
δ 3.3-3.1 (m, 4H): This multiplet corresponds to the remaining four protons on the cyclobutanone ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the structure.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
IV. Forced Degradation Studies and Stability-Indicating Method Development
Forced degradation studies are crucial to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The molecule is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to induce degradation. The resulting degradation products are then analyzed, typically by HPLC, to ensure they are well-separated from the parent compound.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Conclusion
The quality control of this compound is a multifaceted process that relies on a combination of orthogonal analytical techniques. HPLC is the primary tool for purity and impurity profiling, while GC is essential for monitoring volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation. A thorough understanding and implementation of these methods, within a framework of method validation and forced degradation studies, are critical for ensuring the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 2. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 4. US10717701B2 - Preparation of cyclic allylic nitro compounds - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 3-(Benzyloxy)cyclobutanone
Introduction
3-(Benzyloxy)cyclobutanone is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the versatile benzyl protecting group, makes it a crucial building block for a variety of complex molecular architectures, including inhibitors of HIV-1 reverse transcriptase. The efficient synthesis of this key intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of various synthetic strategies to this compound, offering insights into the practical considerations of each approach. We will delve into detailed experimental protocols, compare key performance metrics, and provide a critical evaluation to aid in the selection of the most suitable route for your research needs.
Route 1: The Direct Approach - Williamson Ether Synthesis
The most straightforward and convergent strategy for the synthesis of this compound is the Williamson ether synthesis. This classic reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base. For our target molecule, this translates to two primary variations: the benzylation of 3-hydroxycyclobutanone or the reaction of a 3-halocyclobutanone with benzyl alcohol.
Strategy A: Benzylation of 3-Hydroxycyclobutanone
This is arguably the most direct and atom-economical approach, provided the starting alcohol is readily available. The reaction proceeds via the deprotonation of 3-hydroxycyclobutanone to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzyl bromide in a classic SN2 reaction.[1][2][3][4]
Synthesis of the Precursor, 3-Hydroxycyclobutanone:
3-Hydroxycyclobutanone can be prepared from the reduction of cyclobutane-1,3-dione or via other multi-step sequences. One common laboratory-scale preparation involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[5]
Caption: Synthesis of 3-Hydroxycyclobutanone.
Experimental Protocol for Benzylation:
-
Preparation of the Alkoxide: To a solution of 3-hydroxycyclobutanone (1.0 eq.) in a suitable aprotic solvent such as dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon).[4]
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium salt.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Strategy B: Reaction of 3-Bromocyclobutanone with Benzyl Alcohol
An alternative Williamson ether synthesis approach involves the reaction of 3-bromocyclobutanone with benzyl alcohol in the presence of a base. This route is advantageous if 3-bromocyclobutanone is more readily accessible than 3-hydroxycyclobutanone.
Synthesis of the Precursor, 3-Bromocyclobutanone:
3-Bromocyclobutanone can be synthesized from 3-oxocyclobutanecarboxylic acid via a Hunsdiecker-type reaction using red mercury(II) oxide and bromine.[6][7]
Caption: Synthesis of 3-Bromocyclobutanone.
Experimental Protocol:
-
Reaction Setup: To a solution of benzyl alcohol (1.2 eq.) in a suitable aprotic solvent like DMF, add a base such as sodium hydride (1.2 eq.) at 0 °C.
-
Formation of Benzyl Alkoxide: Stir the mixture for 30 minutes at 0 °C.
-
Addition of Bromide: Add a solution of 3-bromocyclobutanone (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-16 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for Strategy A.
Route 2: [2+2] Cycloaddition - Constructing the Cyclobutane Ring
This strategy builds the four-membered ring through a [2+2] cycloaddition reaction, a powerful tool in organic synthesis for the formation of cyclobutanes.[8][9][10][11] The key precursors for the synthesis of this compound via this route are benzyl vinyl ether and a ketene or ketene equivalent.
A common method involves the in situ generation of dichloroketene from trichloroacetyl chloride and an activating agent like zinc-copper couple, which then undergoes a [2+2] cycloaddition with benzyl vinyl ether. The resulting dichlorocyclobutanone is then dechlorinated using zinc powder.
Caption: [2+2] Cycloaddition approach.
Experimental Protocol:
-
[2+2] Cycloaddition: In a flame-dried flask under an inert atmosphere, a mixture of activated zinc-copper couple in anhydrous diethyl ether is prepared. A solution of benzyl vinyl ether and trichloroacetyl chloride in diethyl ether is added dropwise at a rate that maintains a gentle reflux. The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up of Cycloaddition: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
Dechlorination: The crude dichlorocyclobutanone intermediate is dissolved in a mixture of acetic acid and water. Zinc dust is added portion-wise, and the reaction is stirred at room temperature for 1-2 hours.
-
Final Work-up and Purification: The reaction mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Route 3: Multi-step Synthesis from Acyclic Precursors
Several multi-step synthetic routes starting from simple, acyclic precursors have been reported, primarily in the patent literature. These methods often involve the sequential construction of the molecule, including the formation of the cyclobutane ring. One such example starts from a halogenated methyl benzene.
Caption: A multi-step synthetic pathway.
While these routes can be effective and may utilize inexpensive starting materials, they are generally more laborious and less convergent than the previously described methods. The multiple steps can lead to a lower overall yield and require more extensive purification procedures.
Route 4: Synthesis via a Dithiane Intermediate
Another reported method involves the use of a dithiane-type precursor, specifically [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene (CAS 917887-34-4).[12][13][14] This approach utilizes the well-established chemistry of dithianes as masked carbonyl groups. The synthesis culminates in the hydrolysis of the dithioacetal moiety to reveal the ketone functionality.
Caption: Dithiane-based synthesis.
Experimental Protocol Outline:
The synthesis involves treating a solution of [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene in diethyl ether with aqueous perchloric acid.[12] The reaction is stirred overnight at room temperature. After an aqueous work-up and extraction, the product is purified by column chromatography. A 77% yield has been reported for this final deprotection step.[12]
Comparison of Synthetic Routes
| Metric | Route 1: Williamson Ether Synthesis | Route 2: [2+2] Cycloaddition | Route 3: Multi-step Synthesis | Route 4: Dithiane Route |
| Overall Yield | Generally high for the final step, but dependent on the synthesis of the precursor. | Moderate to good. | Can be high, but requires optimization of multiple steps. | Good for the final deprotection step. |
| Number of Steps | 1-2 steps from a cyclobutane precursor. | 2 steps from commercially available materials. | Typically 5 or more steps. | Requires synthesis of the dithiane precursor. |
| Starting Materials | Requires 3-hydroxy or 3-bromocyclobutanone, which may need to be synthesized. | Benzyl vinyl ether and trichloroacetyl chloride are commercially available. | Simple, inexpensive starting materials. | Requires a specialized dithiane precursor. |
| Scalability | Good, well-established reaction. | Can be challenging due to the use of zinc-copper couple and zinc dust on a large scale. | Potentially good for industrial production if optimized. | Feasible for laboratory scale. |
| Safety/Hazards | Use of sodium hydride requires caution. Benzyl bromide is a lachrymator. | Trichloroacetyl chloride is corrosive. Use of zinc dust can be hazardous. | Varies depending on the specific route. | Perchloric acid is a strong oxidizing agent and must be handled with care. |
Conclusion and Recommendation
For most laboratory-scale applications, the Williamson Ether Synthesis starting from 3-hydroxycyclobutanone (Route 1, Strategy A) is the recommended approach for the synthesis of this compound. This route is the most direct and generally proceeds with high efficiency in the final step. While the synthesis of 3-hydroxycyclobutanone is an additional consideration, established procedures are available.
The [2+2] cycloaddition (Route 2) represents a viable alternative, particularly if the cyclobutane precursors for the Williamson ether synthesis are not readily accessible. It allows for the construction of the target molecule from simple, commercially available starting materials in two main steps.
The multi-step and dithiane-based routes, while chemically interesting and potentially suitable for large-scale industrial production after significant process development, are generally less practical for routine laboratory synthesis due to their length and complexity.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the laboratory equipment at hand. This guide provides the necessary information to make an informed decision for the efficient and successful synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-BroMocyclobutanone synthesis - chemicalbook [chemicalbook.com]
- 8. Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. This compound | 30830-27-4 [chemicalbook.com]
- 13. This compound | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 14. [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene CAS#: 917887-34-4 [m.chemicalbook.com]
A Comparative Guide to Cyclobutanone Building Blocks: 3-(Benzyloxy)cyclobutanone and Its Alternatives in Modern Drug Discovery
Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated carbocycles, the cyclobutane ring has emerged as a valuable motif, transitioning from a synthetic curiosity to a key building block in numerous drug candidates.[1][2] Its unique puckered conformation, increased s-character in C-C bonds, and inherent ring strain (approximately 26 kcal/mol) provide a distinct three-dimensional architecture that can impart desirable characteristics such as metabolic stability, conformational restriction, and improved binding affinity.[1][2][3] The strategic incorporation of cyclobutane moieties can lead to compounds with enhanced potency and selectivity, making the choice of the appropriate cyclobutanone building block a critical decision in the synthetic design process.
This guide provides an in-depth comparison of 3-(benzyloxy)cyclobutanone with several key alternative cyclobutanone building blocks. We will explore their synthesis, comparative reactivity in key synthetic transformations, and provide experimental insights to aid researchers, scientists, and drug development professionals in selecting the optimal scaffold for their specific applications.
Featured Building Block: this compound
This compound is a versatile and widely utilized building block in medicinal chemistry. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality, which can be readily deprotected under various conditions to reveal a reactive handle for further synthetic elaboration. Its utility has been demonstrated in the synthesis of a range of biologically active molecules, including inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK) inhibitors.[4]
Synthesis of this compound
Several synthetic routes to this compound have been reported, with varying degrees of efficiency and scalability. A common laboratory-scale synthesis involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, followed by reductive dechlorination.[5][6]
Experimental Protocol: Synthesis of this compound via [2+2] Cycloaddition
-
Step 1: Generation of Dichloroketene. To a solution of trichloroacetyl chloride in anhydrous diethyl ether at 0 °C is slowly added activated zinc dust. The mixture is stirred vigorously to generate dichloroketene in situ.
-
Step 2: Cycloaddition. Benzyl vinyl ether is added dropwise to the ethereal solution of dichloroketene at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Step 3: Reductive Dechlorination. The crude dichlorocyclobutanone adduct is dissolved in acetic acid, and zinc dust is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Step 4: Workup and Purification. The reaction mixture is filtered, and the filtrate is diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Note: This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
Alternative Cyclobutanone Building Blocks: A Comparative Analysis
While this compound is a valuable tool, a range of other substituted cyclobutanones offer unique advantages depending on the synthetic goal. Here, we compare three key alternatives: 3-Oxocyclobutanecarboxylic Acid , 3-Hydroxycyclobutanone , and N-Boc-3-aminocyclobutanone .
3-Oxocyclobutanecarboxylic Acid
This building block features a carboxylic acid moiety, providing a direct handle for amide bond formation, esterification, or reduction to the corresponding alcohol. It is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors.[1][7]
-
Synthesis: Commonly synthesized via the hydrolysis of 1,1-dicyano-3-cyclobutanone derivatives or the oxidation of 3-methylenecyclobutanecarboxylic acid.[2][8]
3-Hydroxycyclobutanone
Offering a free hydroxyl group, this building block is ideal for applications where direct functionalization of the alcohol is desired without a deprotection step. It is used in the synthesis of various natural products and pharmaceutical intermediates.[9][10]
-
Synthesis: Can be prepared by the hydrolysis of 3-(silyloxy)cyclobutanones or via the ring expansion of cyclopropanol derivatives.
N-Boc-3-aminocyclobutanone
This building block provides a protected amine functionality, which is orthogonal to many common reaction conditions. The Boc group is readily removed under acidic conditions, revealing a primary amine for further derivatization.
-
Synthesis: Typically synthesized from 3-oxocyclobutanecarboxylic acid via a Curtius rearrangement followed by Boc protection.
Comparative Reactivity Analysis
To provide a practical comparison of these building blocks, we will examine their performance in three fundamental and widely used synthetic transformations: the Wittig olefination, the Baeyer-Villiger oxidation, and reductive amination.
Wittig Olefination: Carbonyl to Alkene Transformation
The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones to alkenes.[11][12] The reactivity of the cyclobutanone carbonyl is influenced by the nature of the substituent at the 3-position.
| Building Block | Product | Typical Yield | Experimental Considerations |
| This compound | 3-(Benzyloxy)-1-methylenecyclobutane | Good to Excellent | The benzyloxy group is stable under standard Wittig conditions. Non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) react readily. |
| 3-Oxocyclobutanecarboxylic Acid | 3-Methylene-1-cyclobutanecarboxylic acid | Moderate | The carboxylic acid may need to be protected (e.g., as an ester) to prevent side reactions with the ylide or the base used for its generation. |
| 3-Hydroxycyclobutanone | 3-Methylenecyclobutanol | Good | The free hydroxyl group is generally tolerated, although it may be beneficial to use an excess of the ylide and base. |
| N-Boc-3-aminocyclobutanone | tert-butyl (3-methylene-cyclobutyl)carbamate | Good | The Boc protecting group is stable to the basic conditions of the Wittig reaction. |
Experimental Protocol: Wittig Olefination of this compound
-
Step 1: Ylide Generation. To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C is added a strong base such as n-butyllithium or potassium tert-butoxide. The mixture is stirred for 30-60 minutes to form the ylide.
-
Step 2: Olefination. A solution of this compound in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Step 3: Workup and Purification. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-(benzyloxy)-1-methylenecyclobutane.
DOT Diagram: Wittig Olefination Workflow
Caption: General workflow for the Wittig olefination of cyclobutanone building blocks.
Baeyer-Villiger Oxidation: Ketone to Lactone Conversion
The Baeyer-Villiger oxidation is a powerful method for the synthesis of lactones from cyclic ketones, which are valuable intermediates in natural product synthesis.[8][13][14] The regioselectivity of this reaction is predictable based on the migratory aptitude of the adjacent carbon atoms. In 3-substituted cyclobutanones, migration of the more substituted C2/C4 position is generally favored.
| Building Block | Product | Typical Yield | Experimental Considerations |
| This compound | 4-(Benzyloxy)oxan-2-one | Good | The benzyloxy group is stable to common oxidants like m-CPBA. The reaction proceeds with good regioselectivity.[2] |
| 3-Oxocyclobutanecarboxylic Acid | 4-Oxooxan-2-one-5-carboxylic acid | Moderate | The carboxylic acid may be sensitive to the acidic conditions of the reaction and could potentially undergo side reactions. Esterification prior to oxidation is recommended. |
| 3-Hydroxycyclobutanone | 4-Hydroxyoxan-2-one | Good | The free hydroxyl group may be oxidized by the peracid. Protection of the alcohol (e.g., as a silyl ether) is often necessary. |
| N-Boc-3-aminocyclobutanone | tert-butyl (4-oxooxan-2-yl)carbamate | Moderate to Good | The Boc group is generally stable, but the nitrogen atom can be susceptible to oxidation. Careful control of reaction conditions is required. |
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
-
Step 1: Reaction Setup. To a solution of this compound in a chlorinated solvent such as dichloromethane or chloroform is added a buffer, typically sodium bicarbonate or sodium phosphate, to neutralize the carboxylic acid byproduct.
-
Step 2: Oxidation. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the stirred solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Step 3: Workup and Purification. The reaction mixture is quenched with a solution of sodium thiosulfate and then washed with saturated sodium bicarbonate solution. The organic layer is dried, concentrated, and purified by column chromatography to afford 4-(benzyloxy)oxan-2-one.
DOT Diagram: Baeyer-Villiger Oxidation Pathway
Caption: Key steps in the Baeyer-Villiger oxidation of a 3-substituted cyclobutanone.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.
| Building Block | Amine Partner | Reducing Agent | Product | Typical Yield |
| This compound | Benzylamine | NaBH(OAc)₃ | N-Benzyl-3-(benzyloxy)cyclobutanamine | Good to Excellent |
| 3-Oxocyclobutanecarboxylic Acid (as ester) | Ammonia | NaBH₃CN | 3-Aminocyclobutanecarboxylic acid ester | Good |
| 3-Hydroxycyclobutanone | Morpholine | NaBH(OAc)₃ | 4-(3-Hydroxycyclobutyl)morpholine | Good |
| N-Boc-3-aminocyclobutanone | Not applicable (already an amine precursor) | - | - | - |
Experimental Protocol: Reductive Amination of this compound
-
Step 1: Imine Formation. To a solution of this compound in a suitable solvent such as dichloromethane or 1,2-dichloroethane is added the desired amine (e.g., benzylamine). A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.
-
Step 2: Reduction. Sodium triacetoxyborohydride is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
-
Step 3: Workup and Purification. The reaction is quenched with saturated sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired amine.
DOT Diagram: Reductive Amination Process
Caption: Simplified overview of the one-pot reductive amination of cyclobutanones.
Conclusion and Outlook
The choice of a cyclobutanone building block has significant implications for the efficiency and outcome of a synthetic campaign. This compound stands out as a robust and versatile starting material, with its protecting group offering stability across a range of common synthetic transformations. However, alternative building blocks such as 3-oxocyclobutanecarboxylic acid, 3-hydroxycyclobutanone, and N-Boc-3-aminocyclobutanone provide more direct access to other key functional groups, potentially shortening synthetic sequences.
The comparative data presented in this guide highlights that while all four building blocks are viable substrates for key transformations, considerations such as protecting group strategies and potential side reactions must be carefully evaluated. The experimental protocols and workflows provided herein serve as a foundation for researchers to develop and optimize their synthetic routes. As the demand for structurally diverse and three-dimensionally complex molecules in drug discovery continues to grow, the strategic application of these and other novel cyclobutanone building blocks will undoubtedly play an increasingly important role.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adichemistry.com [adichemistry.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Wittig Reaction [organic-chemistry.org]
The Strategic Efficacy of 3-(Benzyloxy)cyclobutanone in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of starting materials is a critical determinant of a synthetic route's efficiency, stereochemical outcome, and overall success. Among the plethora of available building blocks, strained four-membered rings, particularly cyclobutanone derivatives, have garnered significant attention for their utility in constructing complex molecular architectures. This guide provides an in-depth analysis of the efficacy of 3-(benzyloxy)cyclobutanone as a versatile precursor in the synthesis of high-value target molecules, offering a comparative perspective against alternative synthetic strategies.
Introduction to a Versatile Building Block
This compound is a valuable intermediate in organic synthesis, prized for its inherent ring strain which can be strategically harnessed for various chemical transformations.[1] The presence of the benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be readily removed in later synthetic steps. This combination of a reactive four-membered ring and a protected functional group makes it an attractive starting point for the synthesis of a diverse range of target molecules, including carbocyclic nucleoside analogues and natural products like (+)-Grandisol.
Comparative Analysis of Synthetic Routes to this compound
The utility of this compound is intrinsically linked to its own accessibility. Two primary synthetic routes to this key intermediate have been reported, each with distinct advantages and disadvantages.
Route 1: [2+2] Cycloaddition
This approach involves the [2+2] cycloaddition of benzyl vinyl ether with trichloroacetyl chloride, followed by a dechlorination step using a zinc-copper couple.
DOT Script for [2+2] Cycloaddition Route
Caption: Synthetic pathway to this compound via [2+2] cycloaddition.
Route 2: Multi-step Synthesis from Dihalogenated Precursors
An alternative strategy begins with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate. This multi-step route involves a nucleophilic substitution, deprotection, Hunsdiecker reaction, and a final nucleophilic substitution with benzyl alcohol.
DOT Script for Multi-step Synthesis Route
Caption: A multi-step approach to this compound.
| Feature | [2+2] Cycloaddition Route | Multi-step Synthesis Route |
| Starting Materials | Benzyl vinyl ether, trichloroacetyl chloride | 3-dibromo-2,2-dimethoxypropane, diisopropyl malonate |
| Key Reagents | Zinc-copper couple, Zinc powder | Strong bases, Silver salts, Bromine |
| Reported Yield | Overall yield can be moderate to good.[2] | Generally high yielding steps. |
| Scalability & Safety | Use of zinc powder can be hazardous for large-scale industrial production.[3] | Milder reaction conditions and less hazardous reagents, making it more suitable for industrial applications.[3] |
| Cost-Effectiveness | The zinc-copper reagent can be expensive.[3] | Starting materials are relatively inexpensive and readily available.[3] |
Expert Insight: While the [2+2] cycloaddition offers a more convergent approach, the multi-step synthesis is often favored for industrial-scale production due to its enhanced safety profile and cost-effectiveness. The choice of route will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, and available equipment.
Efficacy in the Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are an important class of therapeutic agents with significant antiviral and anticancer properties. The synthesis of these molecules often requires the construction of a functionalized carbocyclic core that mimics the ribose sugar of natural nucleosides. This compound serves as a valuable precursor for the synthesis of four-membered carbocyclic nucleosides.
A key transformation in this context is the coupling of the cyclobutanone moiety with a nucleobase. For instance, the synthesis of carbocyclic derivatives of oxetanocin has been achieved using 3-hydroxymethyl-cyclobutanone, a close analogue of this compound. The coupling with 6-chloropurine proceeds via the triflate of the cyclobutanol, which is obtained by the stereoselective reduction of the cyclobutanone.[4]
Alternative Route: The Cyclopentenone Approach
A common alternative strategy for synthesizing carbocyclic nucleosides involves the use of functionalized cyclopentenone derivatives. This approach typically leads to five-membered carbocyclic analogues.
| Parameter | This compound Route | Cyclopentenone Route |
| Carbocyclic Ring Size | Four-membered | Five-membered |
| Key Transformation | Nucleophilic substitution with nucleobase | Michael addition of nucleobase |
| Stereocontrol | Can be controlled during the reduction of the ketone and subsequent substitution.[5] | Stereochemistry is often established through the use of chiral starting materials or asymmetric catalysis. |
| Overall Efficiency | Can be efficient, but may require multiple steps for functional group manipulation. | Often involves well-established and high-yielding reactions. |
Expert Insight: The choice between a cyclobutanone and a cyclopentenone precursor is primarily dictated by the desired ring size of the target carbocyclic nucleoside. While cyclopentenone routes are more established for five-membered analogues, this compound provides a valuable and efficient entry into the synthesis of less common but therapeutically interesting four-membered carbocyclic nucleosides.
Application in the Synthesis of (+)-Grandisol
(+)-Grandisol, a component of the cotton boll weevil pheromone, is a classic target in natural product synthesis that features a substituted cyclobutane ring. While no reported synthesis of (+)-Grandisol appears to utilize this compound directly, examining alternative routes highlights the diverse strategies available for constructing the cyclobutane core and provides a basis for comparison.
Alternative Strategies for (+)-Grandisol Synthesis:
-
Pinacol Rearrangement: This method involves the rearrangement of a 1,2-diol to form a ketone. In the context of Grandisol synthesis, a chiral cyclopropanol derivative can undergo a Lewis acid-promoted pinacol rearrangement to furnish a key cyclobutanone intermediate with high enantioselectivity.[6]
-
Intramolecular [2+2] Photocycloaddition: This powerful strategy can establish the cis-fused ring system of Grandisol precursors with high stereocontrol.[7]
-
Palladium-Catalyzed Intramolecular Allylic Alkylation: This method offers a highly regioselective approach to construct the cyclobutane skeleton.[8]
DOT Script for Grandisol Synthesis Strategies
Caption: Diverse synthetic approaches to the cyclobutane core of Grandisol.
Expert Insight: While a direct synthesis of (+)-Grandisol from this compound has not been reported, the existing syntheses showcase the versatility of various cyclobutane-forming methodologies. A hypothetical route from this compound would likely involve functionalization at the C1 and C2 positions, for which standard transformations like the Wittig reaction and Grignard additions would be employed. The stereochemical outcome of such additions would be a critical consideration. Research on the stereoselective reduction of 3-substituted cyclobutanones has shown that the hydride attack preferentially occurs from the face opposite to the substituent, leading to the cis-alcohol as the major product.[5][9] This inherent diastereoselectivity could be a valuable tool in a potential synthesis of Grandisol or its analogues.
Key Transformations of this compound
The synthetic utility of this compound is further expanded by its reactivity in a range of fundamental organic reactions.
Wittig Reaction: The carbonyl group of this compound is amenable to olefination via the Wittig reaction, allowing for the introduction of a variety of carbon-carbon double bonds. This transformation is crucial for extending the carbon skeleton and introducing further functionality.
Baeyer-Villiger Oxidation: This reaction provides a method for the ring expansion of the cyclobutanone to a γ-lactone. The regioselectivity of the Baeyer-Villiger oxidation is well-established, with the more substituted carbon atom typically migrating.[10][11] This transformation opens up access to a different class of carbocyclic structures.
Experimental Protocols
General Procedure for the Stereoselective Reduction of this compound:
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., THF, Et2O) at the desired temperature (e.g., -78 °C), add the hydride reducing agent (e.g., L-Selectride®, NaBH4) (1.1 eq) dropwise.
-
Stir the reaction mixture at the same temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired cis-3-(benzyloxy)cyclobutanol.
Note: The choice of reducing agent and solvent can influence the diastereoselectivity of the reduction. Bulky reducing agents like L-Selectride® often provide higher selectivity for the cis-isomer.[5][9]
Conclusion
This compound stands out as a highly effective and versatile building block in modern organic synthesis. Its utility is underscored by the multiple synthetic routes available for its preparation, allowing for selection based on scale, cost, and safety considerations. In the synthesis of target molecules such as carbocyclic nucleoside analogues, it provides a direct and efficient entry to four-membered ring systems. While alternative strategies exist for constructing cyclobutane-containing natural products like (+)-Grandisol, the predictable stereochemical outcomes of reactions involving this compound make it a compelling precursor for the design of novel synthetic routes. The ability to undergo key transformations such as Wittig reactions and Baeyer-Villiger oxidations further expands its synthetic potential, solidifying its position as a valuable tool in the arsenal of the synthetic chemist.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 4. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A versatile synthetic approach to grandisol monoterpene pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for the Synthesis of 3-(Benzyloxy)cyclobutanone
Introduction: The Significance of 3-(Benzyloxy)cyclobutanone in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry and organic synthesis. Its strained four-membered ring system and versatile functionality make it an attractive precursor for a diverse array of complex molecules, including inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK). The synthesis of this valuable intermediate, however, presents unique challenges, primarily centered around the efficient and controlled formation of the cyclobutane ring. The choice of catalyst is paramount in overcoming these hurdles, directly influencing reaction yield, purity, and, in stereoselective syntheses, the enantiomeric excess of the final product.
This guide provides a comparative analysis of the primary catalytic systems employed in the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance to aid researchers in selecting the optimal strategy for their specific needs.
Core Catalytic Strategies: A Comparative Overview
The synthesis of this compound predominantly relies on the [2+2] cycloaddition of benzyl vinyl ether with a ketene or ketene equivalent. The two main catalytic approaches to facilitate this transformation are the use of a Zinc-Copper couple and catalysis by Lewis acids.
Performance Comparison of Catalytic Systems
| Catalyst System | Key Reactants | Typical Yield | Reaction Conditions | Key Advantages | Limitations |
| Zinc-Copper Couple | Benzyl vinyl ether, Trichloroacetyl chloride | 84-88% (for dechlorination step) | Room Temperature | Mild conditions, readily available reagents, high yield for dechlorination. | Multi-step process, stoichiometric use of zinc. |
| Lewis Acids (General) | Benzyl vinyl ether, Ketene/Ketene precursor | Variable (generally good to high) | Low Temperature (-78 °C to rt) | Rate acceleration, improved diastereoselectivity. | Stoichiometric amounts often required, sensitive to moisture. |
| Chiral Catalysts | (Pro)chiral substrates | Variable | Variable | Access to enantioenriched products. | Catalyst development is ongoing, may require specific substrates. |
In-Depth Analysis of Catalytic Systems
The Zinc-Copper Couple Mediated [2+2] Cycloaddition and Dechlorination
This is a well-documented and robust method for the synthesis of this compound, proceeding in a two-step sequence from benzyl vinyl ether and trichloroacetyl chloride. The zinc-copper couple is crucial for the initial reductive formation of the dichlorocyclobutanone intermediate, while zinc powder is subsequently used for the complete dechlorination.
The reaction is initiated by the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, which is generated in situ from trichloroacetyl chloride and activated zinc (often a Zn-Cu couple). The zinc-copper couple facilitates the reductive dehalogenation of trichloroacetyl chloride to form the highly reactive dichloroketene. This is followed by a concerted [2+2] cycloaddition with the electron-rich benzyl vinyl ether to yield 3-(benzyloxy)-2,2-dichlorocyclobutanone. The final step involves the reductive dechlorination of this intermediate using zinc powder in acetic acid to afford the target product.
Step 1: Synthesis of 3-(Benzyloxy)-2,2-dichlorocyclobutanone
-
To a stirred suspension of activated zinc powder (or a Zn-Cu couple) in an anhydrous aprotic solvent (e.g., diethyl ether or methyl tertiary butyl ether), add a solution of benzyl vinyl ether.
-
Slowly add a solution of trichloroacetyl chloride to the mixture at a controlled temperature (typically room temperature).
-
The reaction is exothermic and should be monitored. After the addition is complete, continue stirring at room temperature for several hours until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is filtered to remove excess zinc and zinc salts. The filtrate is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(benzyloxy)-2,2-dichlorocyclobutanone.
Step 2: Dechlorination to this compound
-
Dissolve the crude 3-(benzyloxy)-2,2-dichlorocyclobutanone (1 mol) in a mixture of acetic acid and water (e.g., 2000 mL each).
-
Slowly add zinc powder (approx. 3.07 mol) to the solution while stirring at room temperature.
-
Continue stirring for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
After completion, filter the reaction mixture to remove unreacted zinc and zinc salts.
-
The filtrate is extracted with diethyl ether. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to afford pure 3-(benzyloxy)-1-cyclobutanone (yields typically around 84%).[1]
References
Safety Operating Guide
Navigating the Disposal of 3-(Benzyloxy)cyclobutanone: A Guide for the Modern Laboratory
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-(Benzyloxy)cyclobutanone, ensuring that your laboratory practices are not only scientifically sound but also safe and compliant. Our goal is to empower researchers with the knowledge to manage chemical waste responsibly, building a culture of safety that complements scientific innovation.
Understanding this compound: Properties and Hazard Profile
Before discussing disposal, it is essential to understand the nature of the compound . This compound is a synthetic organic compound featuring a strained four-membered ring and a benzyloxy substituent.[1][2] This structure informs its reactivity and potential hazards.
A thorough risk assessment begins with the Safety Data Sheet (SDS), which provides the most immediate and authoritative information on potential hazards.[3][4] While some suppliers classify this compound as non-hazardous under specific regulations, it is crucial to handle it with the care afforded to all laboratory chemicals, as data may be limited.[5] The primary concerns revolve around its handling as a solid or powder and its behavior as a synthetic ketone derivative.
| Property | Value | Source |
| CAS Number | 30830-27-4 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₂ | [3][6] |
| Molecular Weight | 176.21 g/mol | [3][6] |
| Physical Form | Solid | [6] |
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP).[7][8][9] The procedures outlined here should be integrated into your institution's specific CHP.
The Disposal Decision Workflow: A Step-by-Step Approach
The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[10][11] The first step is to determine if the waste is classified as "hazardous waste." As a matter of best practice, all non-trivial quantities of synthetic chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless definitively proven otherwise.[10]
The following workflow provides a logical path for managing this compound waste from generation to disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Core Disposal Protocols: From Benchtop to Final Disposition
Part 1: Safe Handling and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure.[3][12]
-
Eye Protection : Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[3][12]
-
Skin and Body Protection : Wear a lab coat or other protective clothing. For larger quantities or in case of a spill, impervious clothing may be necessary.[3][12]
-
Respiratory Protection : If handling the solid form generates dust or if working with solutions outside of a fume hood, use a full-face respirator with appropriate cartridges.[3]
Part 2: Waste Segregation and Containerization
Proper segregation is a cornerstone of safe and compliant waste management.[13][14] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Identify the Waste Stream :
-
Unused/Expired Reagent : Keep in its original container if possible. The manufacturer's label provides essential information.[15]
-
Contaminated Labware : Items like gloves, weighing paper, and pipette tips should be collected in a designated, lined solid waste container.
-
Reaction Mixtures/Solutions : Collect liquid waste in a sealable, chemically compatible container (e.g., glass or high-density polyethylene - HDPE). Do not use metal containers for any waste stream unless compatibility is confirmed.[16]
-
-
Select and Label the Container :
-
All waste containers must be in good condition, not leaking, and have a secure, screw-top cap.[16][17]
-
Label the container with the words "Hazardous Waste" as soon as the first drop of waste is added.[14]
-
The label must clearly list all contents, including solvents and their approximate percentages. For this compound, write out the full chemical name.[14]
-
-
Storage in a Satellite Accumulation Area (SAA) :
Part 3: Final Disposal Method
The recommended and most environmentally sound method for disposing of this compound is through a licensed chemical destruction facility.[3]
-
Controlled Incineration : This is the preferred method for many organic compounds. High-temperature incineration, often with flue gas scrubbing, ensures complete destruction of the compound and prevents the release of harmful substances into the atmosphere.[3]
-
Chemical Destruction Plant : An alternative to incineration where the material is treated chemically to render it non-hazardous.
Crucially, never discharge this compound or its solutions into sewer systems. [3] While some benzylic compounds can be biodegradable, the specific environmental fate of this molecule is not well-documented, and its introduction into wastewater treatment systems is not permissible.[18][19][20]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Cleanup
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate personnel.[3]
-
Don PPE : Wear the appropriate PPE as described in Section 3, Part 1.
-
Contain and Absorb : For solid spills, carefully sweep up the material to avoid creating dust.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[3]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
First Aid Measures[3]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.
-
In Case of Eye Contact : Rinse thoroughly with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical help.
By adhering to these technically sound and safety-first procedures, you ensure that the final chapter of your work with this compound is as rigorous and responsible as the research that preceded it.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-(Benzyloxy)cyclobutan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. fishersci.be [fishersci.be]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
